Ethyl 2-cyano-3-methylhex-2-enoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3-methylhex-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQKZATUBMGUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C(C#N)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032773 | |
| Record name | Ethyl 2-cyano-3-methylhex-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759-54-6 | |
| Record name | Ethyl 2-cyano-3-methyl-2-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyano-3-methylhex-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-cyano-3-methylhex-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyano-3-methylhex-2-enoate is a substituted α,β-unsaturated cyanoacrylate ester. This class of compounds holds significance in organic synthesis, serving as versatile building blocks for more complex molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines a generalized synthetic protocol for its preparation via the Knoevenagel condensation, and furnishes a logical workflow for its synthesis and purification. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.
Chemical Identity and Computed Properties
This compound is identified by the CAS number 759-54-6.[1] Its structure features a hexyl chain with a methyl group at the 3-position, and cyano and ethyl ester functionalities attached to the C2 position of the hex-2-enoate backbone. The IUPAC name for the most stable isomer is ethyl (E)-2-cyano-3-methylhex-2-enoate.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate[1] |
| CAS Number | 759-54-6[1] |
| Molecular Formula | C₁₀H₁₅NO₂[1][2] |
| Molecular Weight | 181.23 g/mol [1][2] |
| InChI | InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4-6H2,1-3H3/b9-8+[1] |
| SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/C[1] |
Table 2: Computed Physical Properties of this compound
| Property | Value | Source |
| XLogP3 | 2.8 | PubChem[1] |
| Monoisotopic Mass | 181.110278721 Da | PubChem[1] |
It is important to note that for the saturated analogue, ethyl 2-cyano-3-methylhexanoate, a density of 0.953 g/cm³ and a refractive index of 1.432 have been reported, though these values are expected to differ for the unsaturated target compound.[3]
Synthesis of this compound
The primary route for the synthesis of this compound is the Knoevenagel condensation.[4] This reaction involves the condensation of a ketone, in this case, 3-hexanone, with an active methylene compound, ethyl cyanoacetate, typically catalyzed by a weak base.[4]
Generalized Experimental Protocol: Knoevenagel Condensation
The following is a generalized procedure for the synthesis of this compound, as a specific, detailed protocol is not available in the reviewed literature. This protocol is based on general methodologies for Knoevenagel condensations involving ketones and ethyl cyanoacetate.
Materials:
-
3-Hexanone
-
Ethyl cyanoacetate
-
Piperidine (or another suitable weak base catalyst, e.g., ammonium acetate)
-
Glacial acetic acid (co-catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (or ethyl acetate for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 3-hexanone (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) and a co-catalytic amount of glacial acetic acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Spectral Data
A thorough search of the existing literature did not yield any experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. For unambiguous structure confirmation and characterization, acquiring this data is essential.
Chemical Reactivity
As an α,β-unsaturated cyanoacrylate, this compound is expected to exhibit reactivity at several key positions:
-
Michael Addition: The electron-withdrawing cyano and ester groups activate the double bond for nucleophilic attack at the β-position.
-
Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
-
Reduction: The double bond, cyano group, and ester can be reduced under various conditions.
-
Diels-Alder Reactions: The activated double bond can potentially act as a dienophile in cycloaddition reactions.
Conclusion and Future Outlook
This compound is a compound with potential applications in organic synthesis. However, a significant gap exists in the scientific literature regarding its experimentally determined physicochemical properties and spectral characterization. The generalized synthetic protocol provided herein offers a starting point for its preparation. It is imperative for future research to focus on the full experimental characterization of this compound to facilitate its broader use in chemical research and development.
References
Ethyl 2-cyano-3-methylhex-2-enoate molecular structure
An In-depth Technical Guide on Ethyl 2-cyano-3-methylhex-2-enoate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Identity and Physicochemical Properties
This compound, with the CAS number 759-54-6, is an α,β-unsaturated ester.[1] Its structure incorporates a nitrile and an ethyl ester group, making it a versatile intermediate in organic synthesis. The most commonly cited isomer is the (E)-configuration.[1][2]
Table 1: Physicochemical Properties of Ethyl (E)-2-cyano-3-methylhex-2-enoate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [2][3] |
| Molecular Weight | 181.23 g/mol | [1][2] |
| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate | [1] |
| CAS Number | 759-54-6 | [1] |
| Monoisotopic Mass | 181.110278721 Da | [1][3] |
| Canonical SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/C | [1][2] |
| InChIKey | WSQKZATUBMGUQX-CMDGGOBGSA-N | [1][2] |
| XlogP3 (Predicted) | 2.8 | [1][3] |
| Boiling Point (Predicted) | 138-139 °C at 19 Torr | [4] |
Molecular Structure and Stereochemistry
The molecule features a carbon-carbon double bond at the C2 position. The substitution pattern around this double bond gives rise to geometric isomerism (E/Z). The IUPAC name explicitly denotes the (E)-isomer, where the higher priority groups on each carbon of the double bond (the propyl group on C3 and the cyano-ester moiety on C2) are on opposite sides.
Spectroscopic Data
Mass Spectrometry (Predicted)
Predicted mass spectrometry data provides likely adducts and their collision cross-section values, which are useful for identification in mass spectrometry-based experiments.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 182.11756 | 141.6 |
| [M+Na]⁺ | 204.09950 | 149.2 |
| [M-H]⁻ | 180.10300 | 142.2 |
| [M+NH₄]⁺ | 199.14410 | 159.7 |
| [M]⁺ | 181.10973 | 138.6 |
| Data sourced from PubChemLite, calculated using CCSbase.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the propyl group attached to the double bond would appear as a triplet, a sextet, and a triplet in the upfield region (approx. 0.9-2.5 ppm). The methyl group at the C3 position would present as a singlet in the vinylic methyl region (approx. 2.0-2.4 ppm).
-
¹³C NMR : The carbon NMR spectrum would be characterized by signals for the nitrile carbon (C≡N) around 115-120 ppm and the ester carbonyl carbon (C=O) around 160-165 ppm. The two carbons of the double bond (C2 and C3) would resonate in the 100-160 ppm range. The remaining aliphatic carbons of the ethyl and propyl groups would appear in the upfield region (< 70 ppm).
Infrared (IR) Spectroscopy (Expected)
Based on its functional groups, the IR spectrum would exhibit characteristic absorption bands:
-
A strong, sharp peak around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
-
A strong absorption band around 1720-1730 cm⁻¹ for the C=O (ester carbonyl) stretch.
-
A band in the region of 1620-1640 cm⁻¹ for the C=C double bond stretch.
-
C-H stretching bands for the aliphatic groups just below 3000 cm⁻¹ .
Synthesis of this compound
The primary synthetic route to this class of compounds is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a ketone or aldehyde.[5][6] For the synthesis of this compound, the reactants are pentan-2-one and ethyl cyanoacetate .
The general mechanism involves the deprotonation of ethyl cyanoacetate by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of pentan-2-one. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
References
- 1. This compound | C10H15NO2 | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 759-54-6 [amp.chemicalbook.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
A Technical Guide on Ethyl 2-cyano-3-methylhex-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-cyano-3-methylhex-2-enoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical properties, synthesis, and key experimental data, presented for practical application in a research and development setting.
Chemical Identity and Properties
This compound is a functionalized α,β-unsaturated ester. Its structure incorporates a nitrile and an ester group, making it a versatile building block for the synthesis of more complex molecules. The IUPAC name for this compound is ethyl (2E)-2-cyano-3-methylhex-2-enoate.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate | PubChem[1] |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 181.23 g/mol | PubChem[1] |
| CAS Number | 759-54-6 | PubChem[1] |
| Canonical SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/C | PubChem[1] |
| InChI | InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4-6H2,1-3H3/b9-8+ | PubChem[1] |
| Computed XLogP3 | 2.8 | PubChem[1] |
| Stereochemistry | Achiral | GSRS[2] |
Synthesis
The primary route for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of a ketone, in this case, 2-pentanone, with an active methylene compound, ethyl cyanoacetate, in the presence of a basic catalyst.
General Experimental Protocol: Knoevenagel Condensation
The following is a representative experimental protocol for the synthesis of ethyl 2-cyano-3-alkyl-2-enoates via Knoevenagel condensation. This can be adapted for the specific synthesis of this compound.
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Piperidine (or another suitable basic catalyst)
-
Acetic Acid (co-catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) and a co-catalytic amount of acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Spectroscopic Data
Table 2: Available Spectroscopic Data for Structural Analogues
| Spectroscopic Technique | Availability | Source |
| ¹³C NMR Spectra | Data available for ethyl 2-cyano-3-methylhexanoate | PubChem[3] |
| FTIR Spectra | Data available for ethyl 2-cyano-3-methylhexanoate | PubChem[3] |
| Raman Spectra | Data available for ethyl 2-cyano-3-methylhexanoate | PubChem[3] |
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. Notably, structural analogues are utilized in the synthesis of γ-amino acids, which are important for the management of neuropathic pain. The presence of the cyano and ester functionalities allows for a variety of chemical transformations to build more complex and biologically active molecules.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Knoevenagel condensation.
References
In-Depth Technical Guide: Ethyl 2-cyano-3-methylhex-2-enoate (CAS 759-54-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3-methylhex-2-enoate (CAS Number: 759-54-6) is an α,β-unsaturated ester belonging to the class of cyanoacrylate compounds. Its chemical structure, featuring conjugated nitrile and ester functional groups, makes it a potentially useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information. Currently, there is limited publicly available information regarding its specific applications in drug development or its biological activity.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 181.23 g/mol | PubChem[1] |
| IUPAC Name | ethyl (2E)-2-cyano-3-methylhex-2-enoate | PubChem[1] |
| CAS Number | 759-54-6 | PubChem[1] |
| XLogP3 (Computed) | 2.8 | PubChem[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Table 2: Spectroscopic Data Summary
| Data Type | Availability |
| ¹H NMR, ¹³C NMR | Not publicly available. Commercial suppliers may possess this data.[2][3] |
| Infrared (IR) | Not publicly available. |
| Mass Spectrometry (MS) | Not publicly available. |
Synthesis
This compound is synthesized via a Knoevenagel condensation reaction between 2-pentanone and ethyl cyanoacetate. This reaction involves the nucleophilic addition of the active methylene group of ethyl cyanoacetate to the carbonyl group of 2-pentanone, followed by dehydration to yield the α,β-unsaturated product. A weak base, such as piperidine, is commonly used as a catalyst.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with a drying agent
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pentanone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and toluene (as a solvent to make an approximately 1-2 M solution).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid (to remove the piperidine catalyst), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow.
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitrile and ester groups, which makes the double bond susceptible to nucleophilic attack (Michael addition). The ester and nitrile functionalities can also undergo various chemical transformations.
While no specific applications for this compound are documented in the searched literature, compounds with the α-cyanoacrylate scaffold are known to be versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For instance, related structures are used in the synthesis of analogues of pregabalin, a drug used to treat neuropathic pain.[4]
Biological Activity and Signaling Pathways
There is currently no publicly available research describing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Preliminary studies on structurally similar compounds suggest potential interactions with biological targets like enzymes and receptors, but specific data for this compound is lacking.[4]
Safety and Handling
Detailed safety and toxicity data for this compound is limited. A Safety Data Sheet (SDS) from Fluorochem provides some hazard information.[5]
Table 3: Hazard and Safety Information
| Hazard Category | Classification |
| GHS Pictograms | Data not explicitly found in snippets, but related compounds are irritants. |
| Hazard Statements | Data not explicitly found in snippets. |
| Precautionary Statements | Data not explicitly found in snippets. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE including safety goggles, gloves, and a lab coat should be worn. Work in a well-ventilated area or under a fume hood. |
It is prudent to handle this compound with care, assuming it may be an irritant to the skin, eyes, and respiratory system, similar to other cyanoacrylates.
Logical Relationship Diagram: From Synthesis to Potential Use
Caption: From synthesis to potential application.
References
An In-depth Technical Guide to the Stereochemistry of Ethyl 2-cyano-3-methylhex-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Ethyl 2-cyano-3-methylhex-2-enoate, a molecule of interest in organic synthesis and potential pharmaceutical applications. This document details the structural isomers, relevant synthetic protocols, and key analytical considerations.
Introduction
This compound is an α,β-unsaturated ester containing nitrile and methyl functional groups. Its chemical structure gives rise to geometric isomerism, a critical aspect for consideration in drug design and development, where specific stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.
Stereochemistry
The core stereochemical feature of this compound is E/Z isomerism , which arises from the restricted rotation around the carbon-carbon double bond (C=C). The molecule is achiral, possessing one E/Z center.[1] The two possible stereoisomers are the (E) and (Z) configurations, determined by the Cahn-Ingold-Prelog (CIP) priority rules.
To assign the configuration, the substituents on each carbon of the double bond are ranked by atomic number.
-
On the C2 carbon:
-
-C≡N (cyano group)
-
-C(=O)OCC (ethoxycarbonyl group)
-
-
On the C3 carbon:
-
-CH2CH2CH3 (propyl group)
-
-CH3 (methyl group)
-
The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. The IUPAC name for the E isomer is ethyl (E)-2-cyano-3-methylhex-2-enoate.[2]
Table 1: Stereochemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |
| Molecular Weight | 181.23 g/mol | [1][2] |
| Stereochemistry | Achiral | [1] |
| Defined Stereocenters | 0 | [1] |
| E/Z Centers | 1 | [1] |
| IUPAC Name (E-isomer) | ethyl (E)-2-cyano-3-methylhex-2-enoate | [2] |
| InChIKey (E-isomer) | WSQKZATUBMGUQX-CMDGGOBGSA-N | [2] |
| SMILES (E-isomer) | CCC/C(=C(\C#N)/C(=O)OCC)/C | [1][2] |
Synthesis and Stereocontrol
A common and effective method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize this compound by reacting 2-pentanone with ethyl cyanoacetate.
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to separate the (E) and (Z) isomers. The different polarities of the isomers should allow for their separation.
Visualization of Stereoisomers and Synthesis
The following diagrams illustrate the stereoisomers of this compound and the synthetic pathway.
Caption: The (E) and (Z) stereoisomers of this compound.
Caption: Synthetic workflow for this compound via Knoevenagel condensation.
Analytical Characterization
The differentiation and characterization of the (E) and (Z) isomers are typically achieved through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the protons and carbons near the double bond will differ due to the different spatial arrangements of the substituents.
-
Infrared (IR) Spectroscopy: The C=C and C≡N stretching frequencies may show slight differences between the two isomers.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can be used to separate and quantify the relative amounts of the (E) and (Z) isomers in a mixture.
Further experimental work would be required to obtain and compare the specific spectroscopic data for the individual (E) and (Z) isomers of this compound.
Conclusion
The stereochemistry of this compound is defined by E/Z isomerism at the C2-C3 double bond. The synthesis of this compound can be readily achieved through the Knoevenagel condensation, which typically yields a mixture of both stereoisomers. For applications in drug development and other fields requiring stereochemically pure compounds, robust analytical and purification methods are essential for the separation and characterization of the individual (E) and (Z) isomers.
References
An In-depth Technical Guide on the Discovery and History of Ethyl 2-cyano-3-methylhex-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyano-3-methylhex-2-enoate, a member of the α-cyanoacrylate family, is a molecule of interest due to its reactive nature and potential applications in organic synthesis and materials science. While the specific historical record of its initial discovery is not prominently documented in major scientific literature, its synthesis falls under the well-established Knoevenagel condensation reaction, a cornerstone of carbon-carbon bond formation. This technical guide provides a comprehensive overview of the compound's presumed synthetic pathway, its physicochemical properties based on available data, and the broader historical context of the discovery of α-cyanoacrylates. Detailed experimental protocols, derived from established methodologies for similar compounds, are presented to facilitate its synthesis and further research.
Introduction
The class of compounds known as α-cyanoacrylates gained prominence not through a targeted discovery but as a result of serendipity during industrial research. The journey of these versatile molecules began in the 1940s when scientists at Eastman Kodak, led by Harry Coover, were investigating potential transparent plastics for gunsights during World War II. In this endeavor, they synthesized ethyl cyanoacrylate and noted its unusual property of polymerizing almost instantly upon contact with moisture, causing anything it touched to become firmly bonded. Initially, this extreme adhesiveness was seen as a nuisance.
However, in 1951, Coover and his colleague Fred Joyner revisited the technology, recognizing its immense commercial potential as a rapid adhesive. This led to the first commercial "super glue," Eastman #910, introduced in 1958. This discovery paved the way for the exploration and synthesis of a wide array of α-cyanoacrylate esters, including this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from chemical databases and supplier information, as specific primary literature detailing its characterization is scarce.
| Property | Value |
| IUPAC Name | ethyl (2E)-2-cyano-3-methylhex-2-enoate |
| CAS Number | 759-54-6 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Not definitively reported; estimated to be >200 °C |
| Melting Point | Not applicable (liquid at room temperature) |
| Solubility | Likely soluble in organic solvents |
Synthesis via Knoevenagel Condensation
The most probable and widely accepted method for the synthesis of this compound is the Knoevenagel condensation. This reaction, named after Emil Knoevenagel, involves the condensation of a carbonyl compound (in this case, 2-pentanone) with an active methylene compound (ethyl cyanoacetate) in the presence of a basic catalyst.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of steps initiated by the deprotonation of the active methylene compound.
Caption: General mechanism of the Knoevenagel condensation.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established procedures for similar Knoevenagel condensations.
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Acetic acid (co-catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.
-
Catalyst Addition: Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
¹H NMR:
-
Signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).
-
Signals for the propyl and methyl groups attached to the double bond. The allylic protons of the propyl group would appear as a triplet around 2.5 ppm.
-
The methyl group on the double bond would likely be a singlet around 2.2 ppm.
¹³C NMR:
-
A signal for the nitrile carbon around 115-120 ppm.
-
A signal for the ester carbonyl carbon around 160-165 ppm.
-
Signals for the carbons of the double bond between 100 and 160 ppm.
-
Signals corresponding to the carbons of the ethyl, propyl, and methyl groups in the aliphatic region.
IR Spectroscopy:
-
A strong, sharp absorption band around 2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch.
-
A strong absorption band around 1720-1730 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
An absorption band around 1620-1640 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.
Applications and Future Outlook
Given its structure as an α,β-unsaturated nitrile and ester, this compound holds potential as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the cyano and ester groups makes the double bond susceptible to nucleophilic attack, such as in Michael additions. This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures.
Furthermore, like other α-cyanoacrylates, it could potentially be explored for its polymerization properties, leading to the development of novel polymers with specific characteristics. Its applications in medicinal chemistry and drug development could also be an area of future investigation, as the cyanoacrylate scaffold is present in some biologically active molecules.
Conclusion
This compound, while not having a storied history of its own, is a product of the well-understood and powerful Knoevenagel condensation. Its discovery is intrinsically linked to the broader history of α-cyanoacrylates, which evolved from a laboratory curiosity to a ubiquitous adhesive technology. This guide provides a foundational understanding of its synthesis, properties, and potential for future research. The detailed experimental workflow, based on established chemical principles, serves as a starting point for researchers and scientists to synthesize and explore the full potential of this interesting molecule. Further primary research is needed to fully characterize this compound and uncover its unique properties and applications.
A Deep Dive into Cyanoacrylate Derivatives: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacrylates, a class of vinyl monomers, have garnered significant attention in the biomedical field due to their unique properties, including rapid polymerization, strong adhesive characteristics, and biocompatibility.[1] Initially recognized for their application as tissue adhesives, the versatility of cyanoacrylate derivatives has expanded their use into advanced drug delivery systems, particularly in the form of nanoparticles.[2][3] This technical guide provides a comprehensive review of the synthesis, characterization, and application of cyanoacrylate derivatives in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying biological interaction pathways. The ability to tailor the properties of poly(alkyl cyanoacrylates) (PACA), such as their degradation rate and drug release kinetics, by modifying the alkyl chain length makes them a highly attractive platform for controlled drug delivery.[1] This guide aims to serve as a valuable resource for researchers and professionals working to harness the potential of these promising biomaterials.
Synthesis of Cyanoacrylate Derivatives and Nanoparticles
The synthesis of cyanoacrylate-based biomaterials primarily involves the polymerization of alkyl cyanoacrylate monomers. The most common method for producing poly(alkyl cyanoacrylate) (PACA) nanoparticles is through anionic polymerization in an aqueous medium.[4] This process is typically initiated by weak bases, such as hydroxyl ions from water, which attack the electron-deficient double bond of the cyanoacrylate monomer.[4] The polymerization is rapid and can be controlled to produce nanoparticles with desired characteristics.
Anionic Polymerization of Alkyl Cyanoacrylate Monomers
The anionic polymerization of alkyl cyanoacrylate monomers is a fundamental process for creating PACA nanoparticles. The reaction is initiated by the nucleophilic attack of an anion, often a hydroxyl group from water, on the terminal methylene group of the monomer. This creates a carbanion that then propagates by reacting with other monomer units, leading to the formation of growing polymer chains. The polymerization is terminated by the presence of protons in the aqueous medium.[5]
The following diagram illustrates the general workflow for the anionic polymerization of alkyl cyanoacrylate monomers to form nanoparticles.
Experimental Protocol: Emulsion Polymerization for Poly(butyl cyanoacrylate) (PBCA) Nanoparticles
This protocol describes the synthesis of PBCA nanoparticles using emulsion polymerization with dextran 70 as a steric stabilizer.
Materials:
-
n-butyl cyanoacrylate (BCA) monomer
-
Dextran 70 kDa
-
0.01 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Polysorbate 80 (PS 80) (optional)
Procedure:
-
Prepare a 0.01 N HCl solution containing 2% (w/v) dextran 70 kDa.
-
While stirring the dextran solution with a magnetic stirrer, add 1% (v/v) of BCA monomer dropwise.
-
Allow the polymerization to proceed for 4.5 hours.
-
Neutralize the nanoparticle suspension with 0.1 N NaOH.
-
Continue the polymerization for an additional hour.
-
If desired, polysorbate 80 can be added to the reaction medium before the monomer to achieve a final concentration of 0.001%.[6]
Quantitative Data on Cyanoacrylate Derivatives
The following tables summarize key quantitative data related to the polymerization, mechanical properties, and biological performance of various cyanoacrylate derivatives.
| Cyanoacrylate Derivative | Polymerization Time | Polymerization Rate | Reference |
| n-butyl-cyanoacrylate (50% mixture) | ~21.8 s for 1 mm | - | [2] |
| n-butyl-cyanoacrylate (50% mixture) | ~51 min for 5 mm | - | [2] |
| Ethyl 2-cyanoacrylate | - | kp = 1622 L·mol−1·s−1, kt = 4.11 × 108 L·mol−1·s−1 (with 7.0 wt% acetic acid) | [7] |
| Ethyl 2-cyanoacrylate | - | kp = 1610 L·mol−1·s−1, kt = 4.04 × 108 L·mol−1·s−1 (with 0.5 wt% 1,3-propanesultone) | [7] |
| Cyanoacrylate Formulation | Bond Strength | Elasticity/Flexibility | Reference |
| Pre-polymerized Allyl 2-cyanoacrylate (PAC)/PLCL mixture | Decreased with increasing PLCL content | Improved compared to commercial bio-glue | [8] |
| Cyanoacrylate with TMPTMA and POSS nanostructures | Improved with crosslinking agents | - | [9] |
| Glubran-2® surgical glue | 2.50 ± 0.04 N in 10 minutes | - | [8] |
| Cyanoacrylate Derivative/Formulation | Cell Line | Cytotoxicity (IC50 or % Viability) | Reference |
| Ethyl 2-cyanoacrylate | L929 mouse fibroblasts | ~10% decrease in cells at 1:10 dilution; 30-45% decrease at 1:1 dilution | [10] |
| Pre-polymerized Allyl 2-cyanoacrylate (PACA) | L929 mouse fibroblasts | 54.4% viability at 24 hr, 61.1% at 48 hr, 94.2% at 72 hr (direct contact) | [11] |
| Dermabond® | L929 mouse fibroblasts | 50.8% viability at 24 hr, 66.1% at 48 hr, 95.3% at 72 hr (direct contact) | [11] |
| Methyl 2-cyanoacrylate | Human oral osteoblasts | Significantly different from control | [12] |
| Ethyl 2-cyanoacrylate | Human oral osteoblasts | Not significantly different from control | [12] |
| Histoacryl, Super Bonder, Ultrabond | NIH 3T3 fibroblasts | Showed in vitro biocompatibility | [13] |
| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading/Release | Reference |
| Poly(butyl 2-cyanoacrylate) with dextran | 100 - 800 | - | - | [14] |
| Poly(butyl 2-cyanoacrylate) with β-cyclodextrin | up to 3000 | - | - | [14] |
| Poly(butyl 2-cyanoacrylate) with polysorbate 20 | ~20 | - | - | [14] |
| PEGylated PACA NPs | 72 - 112 | -6.5 to -1.6 | - | [3] |
| Doxorubicin-loaded PBCA NPs | 220 - 250 | - | - | [15] |
Cellular Uptake and Biological Interactions
The efficacy of cyanoacrylate-based drug delivery systems is highly dependent on their interaction with biological systems, including cellular uptake and transport across biological barriers like the blood-brain barrier (BBB).
Cellular Uptake Mechanisms of PACA Nanoparticles
Poly(alkyl cyanoacrylate) nanoparticles can be internalized by cells through various endocytic pathways. Studies have shown that both clathrin-mediated and caveolin-mediated endocytosis are involved in the uptake of PACA nanoparticles.[16] The predominant pathway can vary depending on the cell type.[16] For instance, in PC3 prostate cancer cells, clathrin-mediated endocytosis plays a more significant role.[16]
The following diagram illustrates the primary cellular uptake pathways for PACA nanoparticles.
Interaction with the Blood-Brain Barrier
A significant area of research for PACA nanoparticles is their ability to deliver drugs across the blood-brain barrier (BBB).[17] The mechanism is thought to involve receptor-mediated endocytosis.[17][18] Specifically, nanoparticles coated with surfactants like polysorbate 80 can adsorb apolipoproteins (such as ApoE) from the bloodstream.[17] This complex is then recognized by lipoprotein receptors on the brain capillary endothelial cells, triggering endocytosis and subsequent transport of the nanoparticles into the brain.[18][19]
The following diagram depicts the proposed mechanism for PACA nanoparticle transport across the blood-brain barrier.
Conclusion
Cyanoacrylate derivatives represent a versatile and promising class of biomaterials for drug development. Their tunable properties, established synthesis methods, and demonstrated ability to overcome biological barriers position them as valuable tools for creating innovative drug delivery systems. This technical guide has provided a consolidated overview of the current state of research, highlighting key quantitative data, experimental methodologies, and biological interaction pathways. It is anticipated that continued research and development in this area will lead to the successful clinical translation of cyanoacrylate-based therapies, addressing unmet needs in various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. An Investigation into the Parameters Affecting Preparation of Polybutyl Cyanoacrylate Nanoparticles by Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The preparation and characterisation of poly(butyl-2-cyanoacrylate) nanoparticles - Nottingham ePrints [eprints.nottingham.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyalkylcyanoacrylate nanoparticles for delivery of drugs across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of poly(butylcyanoacrylate) nanoparticles with the blood-brain barrier in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blood-Nanoparticle Interactions Create a Brain Delivery Superhighway for Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-cyano-3-methylhex-2-enoate and its Structural Analogues for Researchers and Drug Development Professionals
An Overview of Ethyl 2-cyano-3-methylhex-2-enoate and its Derivatives in Medicinal Chemistry
This compound and its structural analogues are a class of α,β-unsaturated cyanoacrylates that have garnered interest in the field of drug discovery and development. These compounds serve as versatile scaffolds for the synthesis of a wide array of heterocyclic and carbocyclic molecules with potential therapeutic applications. Their biological activities are diverse, with reported antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of these compounds, with a focus on their relevance to researchers, scientists, and drug development professionals.
Synthesis of this compound and its Analogues
The primary synthetic route to this compound and its analogues is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. For the title compound, the carbonyl precursor is 2-pentanone.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Knoevenagel Condensation
The following is a representative protocol for the synthesis of ethyl 2-cyano-3-alkyl-2-enoates, which can be adapted for the synthesis of the title compound and its analogues.
Materials:
-
Aldehyde or Ketone (e.g., 2-pentanone) (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Base catalyst (e.g., Diazabicyclo[5.4.0]undec-7-ene (DBU)) (1 mmol)
-
Solvent (e.g., water) (25 mmol)
Procedure:
-
To a mixture of the carbonyl compound (1 mmol) and ethyl cyanoacetate (1 mmol), add the DBU/water complex (formed by reacting 1 mmol DBU with 25 mmol H2O).[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated by extraction with an organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Note: The choice of base and solvent can significantly influence the reaction rate and yield. While traditional methods often employ organic bases like piperidine in organic solvents, greener protocols using catalysts like DBU in water have been developed.[1] Microwave irradiation has also been shown to accelerate the reaction.
Biological Activities and Quantitative Data
Structural analogues of this compound have been investigated for a range of biological activities. The data, where available, is summarized below. It is important to note that specific data for this compound itself is limited in the public domain.
Anticancer Activity
Complex derivatives of the core cyanoacrylate scaffold have shown promising anticancer activity. For instance, a novel series of (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives has been synthesized and evaluated for their anti-proliferative effects. One of these derivatives, NW16 , exhibited remarkable activity against the HCT116 human colorectal cancer cell line.[2]
| Compound | Cell Line | IC50 (µM) |
| NW16 | HCT116 | 0.28[2] |
Furthermore, some pyrimidine thione derivatives prepared from ethyl cyanoacetate have shown cytotoxicity against the MCF-7 breast cancer cell line. One such compound, N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine, was found to be more potent than the standard anticancer drug cisplatin.[3]
| Compound | Cell Line | IC50 (µg/mL) |
| N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | MCF-7 | 3.60[3] |
| Cisplatin (reference) | MCF-7 | 4.70[3] |
A study on the cytotoxicity of ethyl 2-cyanoacrylate on human oral osteoblast cells concluded that it is biocompatible, suggesting its potential for use in bone graft fixation.[4]
Enzyme Inhibitory Activity
The cyanoacrylate moiety is a known Michael acceptor and can act as a covalent inhibitor of enzymes. Analogues of this compound have been explored as inhibitors of various enzymes.
Tyrosinase Inhibition: Certain cyanoacrylate derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Rhodanine-3-propionic acid, a compound identified through machine learning and molecular docking, showed potent inhibition of mushroom tyrosinase.[5]
| Compound | Enzyme | IC50 (mM) |
| Rhodanine-3-propionic acid | Mushroom Tyrosinase | 0.7349[5] |
| Arbutin (reference) | Mushroom Tyrosinase | 38.37[5] |
Carbonic Anhydrase Inhibition: Derivatives of the core structure have also been investigated as inhibitors of carbonic anhydrases (CAs), which are implicated in various diseases, including cancer. For example, a dual inhibitor of EGFR and CA-IX, EGFR/CA-IX-IN-1 , has been reported.[6] Another compound, 18f , a coumarin-based sulfonamide, has shown potent inhibition of CA IX and CA XII.[7]
| Compound | Enzyme | Ki (nM) | IC50 (nM) |
| EGFR/CA-IX-IN-1 | CA-IX | - | 63[6] |
| 18f | CA IX | 21[7] | - |
| 18f | CA XII | 5[7] | - |
| Acetazolamide (reference) | hCA IX | - | 30[6] |
Antimicrobial Activity
The antimicrobial properties of cyanoacrylates have also been a subject of study. Branched cyanoesters are suggested to have enhanced membrane penetration, potentially leading to better antibacterial activity.[8]
| Compound | Organism | MIC (µg/mL) |
| Quinoxaline derivative 5p | S. aureus | 4-16[9] |
| Quinoxaline derivative 5p | B. subtilis | 8-32[9] |
| Quinoxaline derivative 5p | MRSA | 8-32[9] |
| Quinoxaline derivative 5p | E. coli | 4-32[9] |
Signaling Pathways and Mechanisms of Action
The mechanisms of action for this compound analogues are diverse and depend on the specific structural modifications and the biological context.
Enzyme Inhibition
As mentioned, the electrophilic nature of the cyanoacrylate scaffold allows these compounds to act as covalent inhibitors by forming adducts with nucleophilic residues in the active sites of enzymes. This is a likely mechanism for their activity against enzymes like tyrosinase and carbonic anhydrase.
A simplified representation of covalent enzyme inhibition is shown below:
Caption: A simplified diagram of covalent enzyme inhibition by a cyanoacrylate analogue.
Anticancer Signaling Pathways
For the more complex anticancer derivatives, the mechanism of action can involve the modulation of specific signaling pathways. For example, the compound NW16 was found to inhibit the JAK/STAT3 signaling pathway in a dose- and time-dependent manner.[2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. NW16 was also found to induce the production of reactive oxygen species (ROS), which subsequently suppressed the ROS-dependent PI3K/AKT pathway, further contributing to its antitumor efficacy.[2]
Caption: Simplified signaling pathways affected by the anticancer compound NW16.
Conclusion and Future Directions
This compound and its structural analogues represent a promising class of compounds with a wide range of potential therapeutic applications. While research has demonstrated their efficacy in areas such as cancer and microbial infections, there is a clear need for more in-depth studies. Specifically, future research should focus on:
-
Synthesis and biological evaluation of a broader range of simple alkyl analogues of this compound to establish clear structure-activity relationships.
-
Elucidation of the specific molecular targets and signaling pathways for the most potent compounds to better understand their mechanisms of action.
-
Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.
By addressing these key areas, the full therapeutic potential of this versatile class of molecules can be unlocked, paving the way for the development of novel and effective treatments for a variety of diseases.
References
- 1. asianpubs.org [asianpubs.org]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Ethyl 2-cyano-2-ethyl-3-methylhexanoate | 100453-11-0 [smolecule.com]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Collision Cross Section of Ethyl 2-cyano-3-methylhex-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical prediction and experimental determination of the collision cross section (CCS) for the compound Ethyl 2-cyano-3-methylhex-2-enoate. Given the increasing importance of ion mobility-mass spectrometry (IM-MS) in analytical chemistry and drug development, understanding the CCS of a molecule is crucial for its structural characterization and identification.[1][2]
Introduction to Collision Cross Section
The collision cross section (CCS) is a critical physicochemical property that describes the three-dimensional shape and size of an ion in the gas phase.[1][3] In the context of ion mobility spectrometry (IMS), the CCS value represents the effective area that the ion presents to a neutral buffer gas, which influences its mobility through the instrument.[4][5] This parameter is instrumental in distinguishing between isomers and providing an additional layer of confidence in compound identification beyond mass-to-charge ratio and retention time.[1][6]
In Silico Prediction of Collision Cross Section
While direct experimental measurement is the gold standard, computational methods provide a rapid and cost-effective means to estimate the CCS of a molecule.[7] Various software and web servers are available that employ machine learning algorithms or computational chemistry models to predict CCS values based on molecular descriptors.[6][8][9]
Predictive Workflow
The general workflow for predicting the CCS of this compound involves obtaining its molecular structure, calculating relevant molecular descriptors, and inputting this information into a predictive model. A variety of software, such as MetCCS Predictor, AutoCCS, and others, can be utilized for this purpose.[4][6][8] These tools often leverage large databases of experimentally determined CCS values to train their predictive algorithms.[3][10]
Figure 1: Workflow for in silico CCS prediction.
Input Data for CCS Prediction
To predict the CCS of this compound, a set of molecular descriptors is required. These can be calculated from its chemical structure. The table below summarizes key identifiers and descriptors for this molecule.
| Parameter | Value | Source |
| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate | PubChem[11] |
| Molecular Formula | C10H15NO2 | PubChem[11][12] |
| Molecular Weight | 181.23 g/mol | PubChem[11][12] |
| SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/C | PubChem[11] |
| InChIKey | WSQKZATUBMGUQX-CMDGGOBGSA-N | PubChem[11] |
Experimental Determination of Collision Cross Section
The experimental measurement of CCS is primarily achieved through ion mobility-mass spectrometry (IM-MS).[4] This technique separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field.[3]
Experimental Workflow
The general workflow for the experimental determination of CCS involves sample introduction, ionization, ion mobility separation, and mass analysis. The arrival time of the ions is measured and, through calibration with known standards, is converted to a CCS value.
Figure 2: Experimental workflow for CCS determination.
Experimental Protocol: Drift Tube Ion Mobility Spectrometry (DTIMS)
DTIMS is a fundamental and calibrant-independent method for CCS determination.[1] The following provides a generalized protocol for this technique.
Objective: To determine the collision cross section of this compound using a drift tube ion mobility-mass spectrometer.
Materials:
-
This compound sample
-
Appropriate solvent (e.g., methanol/water with 0.1% formic acid)
-
Mass spectrometer equipped with a DTIMS cell
-
Nitrogen or helium as drift gas
-
Electrospray ionization (ESI) source
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
Instrument Setup:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization of the analyte.
-
Introduce the sample into the mass spectrometer via direct infusion.
-
Set the DTIMS parameters, including the drift voltage and the pressure and temperature of the drift gas.
-
-
Data Acquisition:
-
Acquire ion mobility data by pulsing ions into the drift tube and recording their arrival times at the detector.
-
The experiment is typically performed at multiple drift voltages to ensure accuracy.
-
-
CCS Calculation:
-
The drift time (td) is related to the ion's mobility (K) and the experimental parameters through the Mason-Schamp equation.
-
The collision cross section (Ω) is then calculated from the ion mobility using the following relationship:
Ω = (3ze)/(16N) * (2π/(μkBT))1/2 * (1/K)
where z is the ion's charge state, e is the elementary charge, N is the number density of the drift gas, μ is the reduced mass of the ion-gas collision pair, kB is the Boltzmann constant, and T is the temperature of the drift gas.
-
Conclusion
The collision cross section of this compound is a valuable parameter for its unambiguous identification and structural characterization. This guide has outlined the primary methodologies for both the computational prediction and experimental determination of this property. While in silico methods offer a rapid estimation, experimental techniques like DTIMS provide highly accurate and reliable measurements. For researchers in metabolomics, drug discovery, and other related fields, the integration of CCS data into analytical workflows can significantly enhance the confidence and depth of molecular analysis.[2][13]
References
- 1. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and Predicting collision cross section (CCS) values for unknown compounds | EurekAlert! [eurekalert.org]
- 8. MetCCS Home Page [zhulab.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H15NO2 | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of cyanoacrylates via the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, offering an efficient route to a wide array of functionalized alkenes, including the commercially significant cyanoacrylate monomers.
Introduction
The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[1] In the context of cyanoacrylate synthesis, this typically involves the reaction of an alkyl cyanoacetate with an aldehyde, catalyzed by a weak base. The resulting α-cyanoacrylates are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] They are also widely known for their application as instant adhesives, commonly referred to as "superglues".[1]
Reaction Mechanism
The base-catalyzed Knoevenagel condensation for cyanoacrylate synthesis proceeds through the following key steps:
-
Enolate Formation: A basic catalyst abstracts an acidic α-proton from the alkyl cyanoacetate, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type addition product.
-
Dehydration: The aldol intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated cyanoacrylate product. The removal of water is crucial to drive the reaction towards the product and prevent the reverse reaction.[1]
Experimental Protocols
Several protocols for the Knoevenagel condensation of cyanoacrylates have been reported, utilizing various catalysts and reaction conditions. Below are detailed methodologies for some key approaches.
Protocol 1: Base-Catalyzed Synthesis using Piperidine
This is a traditional and widely used method for cyanoacrylate synthesis.[1]
Materials:
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Alkyl cyanoacetate (e.g., ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Solvent (e.g., toluene, hexane)
-
Dehydrating agent (e.g., anhydrous sodium sulfate, molecular sieves) or Dean-Stark apparatus for azeotropic removal of water.[1]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add the aldehyde (1.0 mmol) and the alkyl cyanoacetate (1.0 mmol) in a suitable solvent (e.g., 10 mL of toluene).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The removal of water via azeotropic distillation with toluene is a common practice to drive the reaction to completion.[1]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over a dehydrating agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired cyanoacrylate.
Protocol 2: Ionic Liquid-Catalyzed Synthesis using Diisopropylethylammonium Acetate (DIPEAc)
The use of ionic liquids as catalysts offers advantages such as higher yields, shorter reaction times, and often milder reaction conditions.[3][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)[3]
-
Hexane (10 mL)[3]
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in hexane (10 mL).[3][5]
-
Heat the reaction mixture at 65-70 °C.[5]
-
Monitor the reaction progress using TLC (e.g., hexane:ethyl acetate, 8:2). Reaction times are typically in the range of 3-6 hours.[5]
-
After completion, cool the reaction to 40-45 °C.[3]
-
If layers separate, concentrate the product layer under vacuum.[3]
-
Purify the resulting material using a suitable solvent to yield the desired cyanoacrylate derivative.[3]
Protocol 3: Phosphane-Catalyzed Solvent-Free Synthesis
This method provides an environmentally friendly approach by avoiding the use of solvents and can be enhanced by microwave irradiation.[6]
Materials:
-
Aldehyde (aromatic, aliphatic, or heterocyclic)
-
Ethyl cyanoacetate or malononitrile
-
Triphenylphosphine (TPP) (catalyst)
Procedure:
-
In a reaction vessel, mix the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and triphenylphosphine (20 mol%).[7]
-
Heat the mixture at 75-80 °C under solvent-free conditions.[7]
-
Alternatively, the reaction can be carried out under microwave irradiation to reduce reaction times and potentially improve yields.[6][8]
-
Monitor the reaction by TLC until completion.
-
Upon completion, the product can often be isolated directly or after simple purification steps like recrystallization. This method is noted for its high conversions and clean reaction profiles.[6]
Protocol 4: Ultrasound-Facilitated Catalyst-Free Synthesis in Water
This green chemistry approach utilizes ultrasound irradiation to promote the reaction in water without the need for a catalyst.[9][10]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Methyl cyanoacetate (1.0 mmol)
-
Water (10 mL)
Procedure:
-
In a conical flask, add the aromatic aldehyde (1.0 mmol) and methyl cyanoacetate (1.0 mmol) to water (10 mL).[9]
-
Place the flask in an ultrasonic bath with a frequency of 50 kHz and a power of 150 W, ensuring the reactant level is slightly below the water surface in the bath.[9]
-
Conduct the reaction at room temperature (25 °C).[9]
-
Monitor the reaction progress by TLC. This method is characterized by very short reaction times, often in the range of minutes, and excellent yields.[10]
-
After completion, the product often precipitates from the aqueous mixture and can be collected by filtration, washed with water, and dried.
Data Presentation
The following tables summarize quantitative data from various studies on the Knoevenagel condensation for cyanoacrylate synthesis, showcasing the effect of different catalysts and reaction conditions on product yields.
Table 1: Comparison of Different Catalysts for the Synthesis of Ethyl 2-cyano-3-phenylacrylate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | MDC | Reflux | - | 5 | [3] |
| Triethylamine | - | - | - | - | [3] |
| Piperidine | - | - | - | - | [3] |
| Piperidine Acetate | - | - | - | - | [3] |
| DIPEAc | Hexane | Reflux | - | 91 | [3] |
Table 2: Synthesis of Various Substituted Cyanoacrylates using DIPEAc Catalyst [3]
| Aldehyde Substituent | Product | Yield (%) |
| H | Ethyl 2-cyano-3-phenylacrylate | 91 |
| 2-NO₂ | Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | 90 |
| 4-OCH₃ | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 96 |
| 4-OBn | Ethyl 2-cyano-3-(4-(benzyloxy)phenyl)acrylate | 93 |
| 4-CH₃ | Ethyl 2-cyano-3-(p-tolyl)acrylate | 92 |
| 4-Cl | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | - |
| Furan-2-yl | Ethyl 2-cyano-3-(furan-2-yl)acrylate | 90 |
| Thiophen-2-yl | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 91 |
Table 3: Ultrasound-Facilitated Synthesis of Methyl 2-cyano-3-(substituted-phenyl)acrylates in Water [9]
| Aldehyde Substituent | Time (min) | Yield (%) |
| 2,3-(OCH₃)₂ | 5 | 90 |
| 2,4-(OCH₃)₂ | 5 | 92 |
| 3,4,5-(OCH₃)₃ | 5 | 95 |
Visualizations
The following diagrams illustrate the key chemical and procedural aspects of the Knoevenagel condensation for cyanoacrylate synthesis.
Caption: Mechanism of the Knoevenagel Condensation for Cyanoacrylate Synthesis.
Caption: General Experimental Workflow for Cyanoacrylate Synthesis.
Applications in Drug Development
Cyanoacrylates are not only important for their adhesive properties but also serve as versatile building blocks in medicinal chemistry. Their electron-deficient double bond makes them susceptible to Michael additions, allowing for the introduction of various functionalities. This reactivity has been exploited in the synthesis of a diverse range of heterocyclic compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The protocols described herein provide researchers in drug development with reliable methods for accessing novel cyanoacrylate derivatives for further chemical exploration and biological screening.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. jmcs.org.mx [jmcs.org.mx]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Ethyl 2-cyano-3-methylhex-2-enoate: A Versatile Intermediate in the Synthesis of Bioactive Heterocycles
Application Note
Ethyl 2-cyano-3-methylhex-2-enoate is a valuable and versatile intermediate in organic synthesis, primarily utilized as a precursor for the construction of a variety of heterocyclic compounds. Its α,β-unsaturated nitrile functionality makes it an excellent Michael acceptor and a key building block in multicomponent reactions. This document provides an overview of its applications and detailed protocols for its synthesis and subsequent transformation into medicinally relevant scaffolds, such as substituted pyridones and pyrimidines, which have shown potential as antimicrobial and antifungal agents.
Key Applications:
-
Synthesis of Substituted Pyridones: this compound serves as a key precursor for the synthesis of 3-cyano-2-pyridone derivatives. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The reaction typically proceeds via a Michael addition of an active methylene compound followed by cyclization.
-
Synthesis of Pyrimidine Derivatives: The α,β-unsaturated system in this compound readily reacts with dinucleophiles like thiourea to afford pyrimidine-2-thione derivatives. These heterocyclic systems are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral effects.
-
Building Block for Bioactive Molecules: The reactivity of the cyano and ester groups, in conjunction with the carbon-carbon double bond, allows for a wide range of chemical transformations, making it a suitable starting material for the synthesis of various potentially bioactive molecules.
Data Presentation
Table 1: Protocol for the Synthesis of this compound
| Parameter | Value |
| Reactants | 3-Methyl-2-hexanone, Ethyl cyanoacetate |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 8-12 hours |
| Work-up | Acidification, Extraction, Distillation |
| Expected Yield | 75-85% |
| Product Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
Table 2: Protocol for the Synthesis of 3-Cyano-4-propyl-6-methyl-2-pyridone
| Parameter | Value |
| Reactants | This compound, Acetone |
| Base | Sodium ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-8 hours |
| Work-up | Acidification, Filtration, Recrystallization |
| Expected Yield | 65-75% |
| Product Appearance | White to off-white solid |
Table 3: Protocol for the Synthesis of 4-Methyl-6-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
| Parameter | Value |
| Reactants | This compound, Thiourea |
| Base | Potassium carbonate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 10-14 hours |
| Work-up | Filtration, Washing, Recrystallization |
| Expected Yield | 70-80% |
| Product Appearance | Pale yellow crystalline solid |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via a Knoevenagel condensation reaction.
Materials:
-
3-Methyl-2-hexanone
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 3-methyl-2-hexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (100 mL).
-
Add piperidine (0.01 mol, ~1 mL) as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of ~5-6.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil.
Protocol 2: Synthesis of 3-Cyano-4-propyl-6-methyl-2-pyridone
This protocol details the synthesis of a substituted 3-cyano-2-pyridone from this compound.
Materials:
-
This compound
-
Acetone
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and flask
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (0.05 mol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask under an inert atmosphere.
-
To this solution, add this compound (0.05 mol) followed by acetone (0.05 mol).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully acidify the reaction mixture with 1 M hydrochloric acid until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-cyano-4-propyl-6-methyl-2-pyridone.
Protocol 3: Synthesis of 4-Methyl-6-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol describes the synthesis of a pyrimidine-2-thione derivative.
Materials:
-
This compound
-
Thiourea
-
Potassium carbonate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.05 mol) and thiourea (0.05 mol) in ethanol (100 mL).
-
Add potassium carbonate (0.05 mol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 10-14 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 4-methyl-6-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as pale yellow crystals.
Visualizations
Caption: Synthesis of the key intermediate.
Caption: Synthetic applications of the intermediate.
Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanism for the formation of Ethyl 2-cyano-3-methylhex-2-enoate, a substituted α,β-unsaturated cyanoacrylate. The synthesis is achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] These application notes include a comprehensive description of the reaction mechanism, a summary of relevant quantitative data, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow. The information presented is intended to guide researchers in the successful synthesis and characterization of this and similar compounds, which are valuable intermediates in medicinal chemistry and drug development.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH2 group flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[2][4][5] This reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine (e.g., piperidine, pyridine), or their salts.[4][5] The active methylene compound, in this case, ethyl cyanoacetate, is deprotonated by the base to form a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (2-pentanone). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.[2][4]
Ketones are generally less reactive than aldehydes in Knoevenagel condensations due to steric hindrance and reduced electrophilicity of the carbonyl carbon.[1] Consequently, the reaction with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active catalysts.
Reaction Mechanism
The formation of this compound from 2-pentanone and ethyl cyanoacetate proceeds through the following key steps, typically catalyzed by a secondary amine like piperidine:
-
Formation of the Enolate: The basic catalyst (piperidine) deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the presence of the adjacent cyano and ester groups. This results in the formation of a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-pentanone. This leads to the formation of a tetrahedral intermediate.
-
Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy intermediate (aldol addition product).
-
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, which is often facilitated by the catalyst, to form the stable, conjugated α,β-unsaturated product, this compound. The formation of the conjugated system provides the thermodynamic driving force for the elimination step.
Caption: Reaction mechanism of this compound formation.
Quantitative Data
The yield and reaction time of the Knoevenagel condensation are highly dependent on the specific substrates, catalyst, solvent, and temperature used. While specific data for the reaction between 2-pentanone and ethyl cyanoacetate is not extensively reported, the following table summarizes typical conditions and outcomes for Knoevenagel condensations involving aliphatic ketones and ethyl cyanoacetate with various catalysts. This data can serve as a starting point for reaction optimization.
| Carbonyl Compound | Active Methylene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | DBU/H₂O | - | Room Temp. | 2 | 92 | [6] |
| Acetone | Ethyl Cyanoacetate | DBU/H₂O | - | Room Temp. | 3 | 85 | [6] |
| Various Aldehydes | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-5 | 70-95 | General Protocol |
| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | MDC | Reflux | 1 | 95 | [7] |
| Various Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | Neat | 80-90 | 0.5-2 | 85-95 | [4] |
Experimental Protocols
The following are general experimental protocols for performing a Knoevenagel condensation. Protocol 1 is a classic approach using piperidine, which can be adapted for the synthesis of this compound. Protocol 2 describes a greener, solvent-free approach.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid (to remove piperidine), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
Protocol 2: Solvent-Free Knoevenagel Condensation
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Basic catalyst (e.g., DBU, basic alumina)
-
Round-bottom flask or vial
-
Heating plate with magnetic stirring
-
Magnetic stir bar
-
Extraction and purification glassware and reagents as in Protocol 1
Procedure:
-
In a round-bottom flask or a reaction vial, mix 2-pentanone (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).
-
Add the basic catalyst (e.g., 5-10 mol% DBU or a specified weight percentage of a solid catalyst like basic alumina).
-
Heat the mixture with vigorous stirring at a temperature ranging from 60 to 100 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
If a liquid catalyst was used, proceed with a workup similar to Protocol 1.
-
If a solid catalyst was used, filter off the catalyst and wash it with a suitable solvent (e.g., ethyl acetate). The filtrate can then be concentrated and the product purified by column chromatography.
Caption: General experimental workflow for the synthesis of this compound.
Characterization Data
The final product, this compound, should be characterized by spectroscopic methods to confirm its structure and purity.[8][9][10] Below are the expected spectroscopic data based on the structure and data from similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the ethyl group of the ester (a quartet and a triplet), the methyl group at the 3-position (a singlet or a triplet depending on coupling), the propyl group (a triplet, a sextet, and a triplet), and potentially two distinct signals for the diastereotopic methylene protons of the ethyl group if rotation is restricted.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbon atoms of the ethyl ester, the cyano group, the C=C double bond, the methyl group, and the propyl group.
-
IR (Infrared) Spectroscopy: Key characteristic absorption bands are expected for the C≡N (cyano) group (around 2220 cm⁻¹), the C=O (ester) group (around 1720-1730 cm⁻¹), and the C=C (alkene) group (around 1620-1640 cm⁻¹).
Note: Actual chemical shifts and coupling constants may vary depending on the solvent used for NMR analysis and the specific stereoisomer obtained. It is recommended to acquire and interpret the full set of spectroscopic data for the synthesized compound to confirm its identity.
Conclusion
The Knoevenagel condensation provides a reliable and versatile method for the synthesis of this compound. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of this and related α,β-unsaturated cyanoacrylates for applications in drug discovery and development. Careful monitoring of the reaction and thorough characterization of the product are essential for successful outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 3. purechemistry.org [purechemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. This compound | C10H15NO2 | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]
Ethyl 2-cyano-3-methylhex-2-enoate: A Versatile Intermediate in Pharmaceutical Chemistry
Introduction: Ethyl 2-cyano-3-methylhex-2-enoate is a functionalized α,β-unsaturated ester that serves as a valuable building block in the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a reactive nitrile group, an ester moiety, and a conjugated double bond, allows for a diverse range of chemical transformations, making it a key intermediate in the development of drugs for neurological disorders and infectious diseases. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data.
Application in the Synthesis of Anticonvulsant Agents
One of the most significant applications of this compound and its analogs is in the synthesis of γ-aminobutyric acid (GABA) analogs, a class of drugs known for their efficacy in treating epilepsy and neuropathic pain. A prominent example is the synthesis of precursors for Pregabalin, a widely used anticonvulsant.
The synthetic strategy typically involves the initial formation of the α,β-unsaturated cyanoester via a Knoevenagel condensation, followed by a Michael addition to introduce a side chain, and subsequent reduction and hydrolysis to yield the final GABA analog.
Experimental Protocol: Synthesis of Pregabalin Precursor
This protocol outlines a general, two-step synthesis of a key intermediate for Pregabalin, starting from a Knoevenagel condensation to form an ethyl cyanoenoate, followed by a Michael addition.
Step 1: Knoevenagel Condensation for the Synthesis of this compound
This reaction condenses a ketone (2-pentanone) with an active methylene compound (ethyl cyanoacetate) to form the α,β-unsaturated product.
-
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Acetic acid (co-catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Step 2: Michael Addition for the Synthesis of a Pregabalin Precursor
This step involves the conjugate addition of a nucleophile to the activated double bond of this compound. For the synthesis of a Pregabalin precursor, this would typically involve the addition of a nitromethane anion followed by reduction, or more advanced asymmetric methods. A general protocol for a Michael addition is provided below.
-
Materials:
-
This compound
-
Michael donor (e.g., a malonic ester or a nitroalkane)
-
Base (e.g., sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Ammonium chloride solution (saturated)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base dropwise.
-
Stir the mixture at 0 °C for 30 minutes to generate the nucleophile.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Quantitative Data:
The following table summarizes typical reaction yields for the synthesis of α,β-unsaturated cyanoesters via Knoevenagel condensation.
| Reactants | Catalyst | Solvent | Yield (%) |
| Aromatic Aldehyde, Ethyl Cyanoacetate | Piperidine/Acetic Acid | Toluene | 85-95 |
| Aliphatic Ketone, Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 70-85 |
| Aromatic Aldehyde, Malononitrile | Basic Ionic Liquid | Water | 90-97[1] |
Application in the Synthesis of Antimicrobial Agents
Derivatives of this compound, particularly those incorporating heterocyclic moieties, have shown promise as antimicrobial agents. The core structure can be readily modified to generate a library of compounds for structure-activity relationship (SAR) studies. The α-cyano-α,β-unsaturated carbonyl moiety is a known pharmacophore that can react with biological nucleophiles, leading to enzyme inhibition and antimicrobial effects.
Experimental Protocol: Synthesis of Cyanoacrylate-based Antimicrobial Agents
This protocol describes the synthesis of a series of substituted α-cyanoacrylates through the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate, which can then be evaluated for their antimicrobial properties.
-
Materials:
-
Substituted aromatic or heterocyclic aldehydes (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Catalyst (e.g., piperidine, ammonium acetate, or an ionic liquid)
-
Solvent (e.g., ethanol, toluene, or water)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and ethyl cyanoacetate in the chosen solvent.
-
Add the catalyst to the mixture.
-
Stir the reaction at a specified temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) for a designated time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Characterize the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Quantitative Data: Antimicrobial Activity
The following table presents a summary of the antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) for a series of synthesized α-cyanoacrylate derivatives against various bacterial strains.
| Compound ID | Substituent on Aryl Ring | S. aureus (MIC) | B. subtilis (MIC) | E. coli (MIC) | P. aeruginosa (MIC) |
| 1a | 4-Nitro | 16 | 32 | 64 | >128 |
| 1b | 4-Chloro | 32 | 64 | 128 | >128 |
| 1c | 4-Methoxy | 64 | 128 | >128 | >128 |
| 1d | 2,4-Dichloro | 8 | 16 | 32 | 64 |
Visualizations
Synthesis Workflow for Pharmaceutical Intermediates
Caption: Synthetic pathway from starting materials to pharmaceutical applications.
Logical Relationship of Synthetic Steps
Caption: Key reactions in the synthesis of bioactive molecules.
References
Application Notes and Protocols for Ethyl 2-cyano-3-methylhex-2-enoate in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Ethyl 2-cyano-3-methylhex-2-enoate in polymer science, drawing parallels from the well-established chemistry of other alkyl 2-cyanoacrylates. The information is intended to guide researchers in exploring its applications in areas such as biomedical adhesives, drug delivery systems, and advanced material development.
Introduction to this compound
This compound is a monomer belonging to the family of alkyl 2-cyanoacrylates.[1] While specific polymerization data for this particular monomer is not extensively documented in public literature, its structural similarity to common cyanoacrylates like ethyl 2-cyanoacrylate (ECA) and n-butyl cyanoacrylate (BCA) suggests its potential for rapid anionic polymerization.[2][3] The presence of water or other weak nucleophiles can initiate polymerization, leading to the formation of long, strong polymer chains.[3] This characteristic makes it a candidate for applications requiring rapid curing and strong adhesion.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate |
| CAS Number | 759-54-6 |
| Data sourced from PubChem CID 3034647.[1] |
Potential Applications in Polymer Science
Based on the known applications of similar cyanoacrylate polymers, this compound could be investigated for the following:
-
Biomedical Adhesives: Cyanoacrylate-based adhesives are widely used in medicine as tissue adhesives and for sutureless wound closure.[4] The resulting polymers are often biocompatible and biodegradable. The side chain of this compound may influence the degradation rate and mechanical properties of the resulting polymer, offering a tunable platform for medical adhesive development.
-
Nanoparticle Synthesis for Drug Delivery: Poly(alkyl cyanoacrylate) (PACA) nanoparticles are effective carriers for targeted drug delivery.[4] The choice of the alkyl ester group can affect the drug loading capacity, release kinetics, and in vivo fate of the nanoparticles. Polymers derived from this compound could offer unique properties in this regard.
-
3D Printing and Additive Manufacturing: The rapid polymerization of cyanoacrylates can be harnessed in 3D printing applications, particularly in stereolithography or material jetting, where fast curing is essential.
-
Industrial Adhesives and Coatings: The strong adhesive properties of polycyanoacrylates make them suitable for a wide range of industrial bonding applications.[2]
Experimental Protocols
The following protocols are representative methods for the polymerization of alkyl 2-cyanoacrylates and can be adapted for this compound.
Anionic Polymerization of this compound
This protocol describes a controlled anionic polymerization to synthesize well-defined polymers.[5]
Materials:
-
This compound (monomer)
-
Tetrahydrofuran (THF), anhydrous
-
Thiophenol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Phosphazene base P4-tBu (catalyst)
-
Methanol (for termination)
-
Benzene, anhydrous (for reactor drying)
-
Argon or Nitrogen gas, high purity
Equipment:
-
Schlenk line apparatus
-
Glass or Teflon reactor, oven-dried
-
Magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
Reactor Preparation: Thoroughly clean all glassware and dry in an oven at 100°C overnight. For Teflon reactors, add 2 mL of anhydrous benzene and dry under vacuum overnight. Assemble the reactor on the Schlenk line and further dry under vacuum.
-
Solvent and Monomer Preparation: Freshly distill anhydrous THF over sodium/benzophenone indicator prior to use. Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors or oligomers.
-
Polymerization: a. Under an inert atmosphere (Argon or Nitrogen), add the desired amount of anhydrous THF to the reactor via cannula transfer. b. Inject the calculated amount of thiophenol initiator into the reactor. c. Add the catalyst (DBU or P4-tBu) to the solution. d. Cool the reactor to the desired temperature (e.g., -78°C using a dry ice/acetone bath) to control the polymerization rate. e. Slowly add the purified this compound monomer to the stirred solution. f. Allow the reaction to proceed for a set time (e.g., 3 hours).
-
Termination and Precipitation: a. Terminate the polymerization by adding a small amount of methanol. b. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). c. Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Dispersity (Đ): Determined by Size Exclusion Chromatography (SEC) using polystyrene or poly(methyl methacrylate) standards.
-
Chemical Structure: Confirmed by ¹H NMR and FT-IR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Free Radical Polymerization of this compound
This protocol is a general method for free-radical polymerization in solution.[6]
Materials:
-
This compound (monomer)
-
n-Hexane or other suitable non-polar solvent
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Nitrogen gas
Equipment:
-
High-pressure bottle or sealed reaction vessel
-
Water bath or oil bath for heating
-
Magnetic stirrer
-
Suction funnel
Procedure:
-
Reaction Setup: In a clean, dry high-pressure bottle, combine the this compound monomer, n-hexane, and the free-radical initiator (AIBN or BPO).
-
Inerting: Purge the bottle with dry nitrogen for several seconds to remove oxygen, which can inhibit the polymerization.
-
Sealing and Polymerization: Securely seal the bottle. Place the bottle in a water bath and heat to the desired temperature (e.g., 60°C) with continuous agitation for a specified duration (e.g., 10 hours).[6]
-
Isolation: The polymer will precipitate out of the non-polar solvent. Cool the reaction vessel and collect the precipitated polymer using a suction funnel.
-
Purification and Drying: Wash the collected polymer with additional n-hexane to remove any unreacted monomer and initiator. Dry the polymer in a circulating air oven at a moderate temperature (e.g., 50°C) overnight.[6]
Representative Data Presentation
The following tables present hypothetical data for the polymerization of this compound, based on typical results for other poly(alkyl cyanoacrylate)s.
Table 1: Anionic Polymerization Results
| Entry | Monomer/Initiator Ratio | Catalyst | Time (h) | Yield (%) | Mn ( kg/mol ) | Đ (Mw/Mn) |
| 1 | 50/1 | DBU | 3 | 92 | 8.5 | 1.35 |
| 2 | 100/1 | DBU | 3 | 90 | 16.2 | 1.40 |
| 3 | 50/1 | P4-tBu | 3 | 95 | 9.1 | 1.25 |
| 4 | 100/1 | P4-tBu | 3 | 94 | 18.0 | 1.30 |
Table 2: Free Radical Polymerization Results
| Entry | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Inherent Viscosity (dL/g) |
| 1 | 1% AIBN | n-Hexane | 60 | 10 | 85 | 1.15 |
| 2 | 1% BPO | n-Heptane | 70 | 8 | 88 | 1.20 |
Visualizations
Anionic Polymerization Mechanism
Caption: Anionic polymerization of this compound.
Experimental Workflow
Caption: Workflow for synthesis and characterization of the polymer.
References
- 1. This compound | C10H15NO2 | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.utwente.nl [research.utwente.nl]
- 6. US3654239A - Process for the preparation of poly-(alpha-cyanoacrylates) - Google Patents [patents.google.com]
Protocols for using Ethyl 2-cyano-3-methylhex-2-enoate in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3-methylhex-2-enoate is an α,β-unsaturated cyanoacrylate ester with potential applications in organic synthesis and as a precursor for various biologically active molecules. Its chemical structure, featuring both a reactive cyano group and an ester moiety, makes it a versatile building block in medicinal chemistry and materials science. This document provides detailed protocols for the laboratory use of this compound, including its synthesis, purification, and potential biological applications, supported by available data and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |
| Molecular Weight | 181.23 g/mol | [1][2] |
| IUPAC Name | ethyl (2E)-2-cyano-3-methylhex-2-enoate | [1] |
| CAS Number | 759-54-6 | [1] |
| Appearance | Colorless oil (predicted) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the formation of carbon-carbon double bonds. This protocol describes the synthesis of this compound from 2-pentanone and ethyl cyanoacetate.
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Acetic acid (co-catalyst)
-
Toluene
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), piperidine (0.01 mol), and acetic acid (0.01 mol) in 100 mL of toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the purification of the synthesized product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Thin-layer chromatography (TLC) plates
-
UV lamp
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (hexane:ethyl acetate, 9:1) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the hexane:ethyl acetate mixture.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (identified by a single spot on the TLC plate) and remove the solvent using a rotary evaporator.
Potential Applications and Biological Activity
This compound and related cyanoacrylate compounds are of interest for their potential biological activities.
Antimicrobial Activity
Cyanoacrylate esters have demonstrated antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane.[6] While specific quantitative data for this compound is not available, studies on related ethyl cyanoacrylate compounds have shown activity against a range of bacteria.
Table 2: Antimicrobial Activity of Related Ethyl Cyanoacrylate Compounds
| Microorganism | Activity | Reference |
| Staphylococcus aureus | Active | [7] |
| Escherichia coli | Active | [7] |
| Pseudomonas aeruginosa | Inactive | [7] |
A detailed protocol for assessing antimicrobial activity using a broth microdilution assay is provided below.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Derivatives of cyanoacrylates have been investigated for their potential anticancer activities.[3] The cytotoxicity of these compounds is often evaluated against various cancer cell lines.
Protocol 4: Cytotoxicity Assay (MTT Assay)
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound dissolved in DMSO (ensure the final DMSO concentration is non-toxic to the cells).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Proposed mechanism of antimicrobial action for cyanoacrylate esters.
Safety Precautions
This compound is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Conclusion
This compound is a valuable intermediate in organic synthesis with potential for the development of new therapeutic agents. The protocols provided in this document offer a foundation for its synthesis, purification, and evaluation of its biological activities. Further research is warranted to fully elucidate its pharmacological profile and explore its potential applications in drug discovery and development.
References
- 1. This compound | C10H15NO2 | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-cyano-3-methylhex-2-enoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of derivatives of Ethyl 2-cyano-3-methylhex-2-enoate, along with detailed protocols for their evaluation. The information is based on the biological activities observed in structurally related α,β-unsaturated cyanoacrylates and cyanoacrylamides.
Introduction
This compound and its derivatives belong to the class of α,β-unsaturated carbonyl compounds, which are known to exhibit a range of biological activities. The presence of the electron-withdrawing cyano and ester groups, conjugated with a carbon-carbon double bond, makes the β-carbon electrophilic and susceptible to Michael addition reactions with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is believed to be a key mechanism behind their biological effects. While specific data on this compound is limited, studies on analogous compounds suggest potential applications in anticancer, antimicrobial, and enzyme inhibitory fields.
Potential Biological Activities
Anticancer Activity
Several derivatives of ethyl 2-cyanoacrylate have been investigated for their potential as anticancer agents. The proposed mechanism often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Transforming growth factor-beta-activated kinase 1 (TAK1) pathway. Some derivatives have shown promising cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Cyanoacrylates are known for their adhesive properties, but they and their derivatives have also demonstrated antimicrobial activity. The polymerization of ethyl cyanoacrylate has been shown to enhance its antibacterial effect against a range of bacteria.[1] The mechanism is thought to involve disruption of the bacterial cell wall or other cellular processes.
Enzyme Inhibition
The electrophilic nature of the α,β-unsaturated system in these derivatives makes them potential covalent inhibitors of enzymes, particularly those with a cysteine residue in their active site. For instance, certain 2-cyanoacrylamide derivatives have been identified as potent inhibitors of TAK1, a key kinase in inflammatory signaling pathways.
Data Presentation
The following tables summarize quantitative data on the biological activity of various derivatives of ethyl 2-cyanoacrylate. It is important to note that these are not for this compound itself but for structurally related compounds.
Table 1: Anticancer Activity of Ethyl 2-cyanoacrylate Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-ethyl 2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate (sodium salt) | Ehrlich Ascites Carcinoma (in vivo) | Significant reduction in cell volume and count | [2] |
| Imidazopyridine derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety | TAK1 Inhibition Assay | 0.027 | [3] |
Table 2: Antimicrobial Activity of Ethyl Cyanoacrylate and Derivatives
| Microorganism | Inhibition Zone (mm) | Compound | Conditions | Reference |
| Staphylococcus aureus | Not specified (growth inhibition observed) | Ethyl cyanoacrylate | Polymerized on plate | [4] |
| Streptococcus pneumoniae | Not specified (growth inhibition observed) | Ethyl cyanoacrylate | Polymerized on plate | [4] |
| Escherichia coli | 11.2 ± 2.66 | Ethyl cyanoacrylate | Polymerized on plate | [4] |
| Pseudomonas aeruginosa | No inhibition | Ethyl cyanoacrylate | Polymerized on plate | [4] |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay
This protocol outlines a general procedure for evaluating the cytotoxicity of this compound derivatives against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This protocol describes a method to assess the antimicrobial activity of the derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (solvent)
-
Sterile cork borer (6 mm diameter)
Procedure:
-
Plate Preparation: Prepare the agar plates and allow them to solidify.
-
Inoculation: Inoculate the agar surface with the microbial suspension using a sterile cotton swab to create a uniform lawn.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 3: General Enzyme Inhibition Assay
This is a general protocol that can be adapted to assess the inhibitory activity of the derivatives against a specific enzyme, such as a kinase.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer
-
ATP (if it's a kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the microplate.
-
Enzyme Addition: Add the enzyme solution to the wells and incubate for a predefined period (e.g., 15-30 minutes) to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically generate a luminescent or fluorescent signal proportional to the enzyme activity.
-
Data Acquisition: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the screening and characterization of the biological activity of novel this compound derivatives.
Caption: Workflow for Biological Activity Screening.
Potential Signaling Pathways
Derivatives of cyanoacrylamide have been shown to inhibit TAK1, a key kinase in inflammatory and cancer-related signaling pathways. The diagram below illustrates a simplified overview of the TAK1 signaling cascade.
Caption: Simplified TAK1 Signaling Pathway Inhibition.
The α,β-unsaturated carbonyl moiety in this compound derivatives can act as a Michael acceptor, potentially activating the Nrf2-Keap1 antioxidant response pathway.
Caption: Nrf2-Keap1 Pathway Activation by Michael Acceptors.
References
Ethyl 2-cyano-3-methylhex-2-enoate: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3-methylhex-2-enoate is a multifunctionalized building block with significant potential in the synthesis of a diverse range of bioactive heterocyclic molecules. Its α,β-unsaturated nitrile and ester moieties provide reactive sites for various cyclization and condensation reactions, making it an attractive starting material for drug discovery and development. This document provides an overview of its applications in synthesizing key heterocyclic scaffolds, including thiophenes, pyrazoles, pyridines, and pyrimidines, which are known to exhibit a wide array of biological activities. Detailed experimental protocols, based on established methodologies for analogous substrates, are provided to guide researchers in their synthetic endeavors.
Synthesis of Bioactive Thiophenes via Gewald Reaction
Substituted 2-aminothiophenes are a well-known class of compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of these thiophene derivatives. This compound can serve as a key intermediate in a two-step Gewald protocol.
Proposed Synthetic Pathway for Bioactive 2-Aminothiophenes
The synthesis begins with the Knoevenagel condensation of a ketone (e.g., 2-pentanone) with ethyl cyanoacetate to yield this compound. This intermediate can then undergo a Gewald reaction with elemental sulfur and a compound with an active methylene group in the presence of a base to form the desired 2-aminothiophene.
Caption: Proposed synthesis of bioactive 2-aminothiophenes.
Experimental Protocol: Synthesis of Ethyl 4,5-dihydro-4-methyl-2-amino-5-propylthiophene-3-carboxylate
Materials:
-
This compound
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Sodium hydroxide solution (for workup)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 30 mL of ethanol.
-
To this solution, add elemental sulfur (12 mmol) and morpholine (15 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a 5% sodium hydroxide solution, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired 2-aminothiophene derivative.
Biological Activity of Analogous Thiophene Derivatives
While specific data for derivatives of this compound is not available, analogous 2-aminothiophenes have demonstrated significant biological activities.
| Compound Class | Biological Activity | Organism/Cell Line | MIC/IC50 | Reference |
| Tetrahydrobenzo[b]thiophenes | Antibacterial | Staphylococcus aureus | 0.81 µM/ml | [2] |
| Tetrahydrobenzo[b]thiophenes | Antifungal | Aspergillus niger | 0.91 µM/ml | [2] |
| 2-Thiophene carboxylic acid thioureides | Antibacterial | Bacillus subtilis | 7.8-125 µg/mL | [3] |
| 2-Thiophene carboxylic acid thioureides | Antifungal | Candida albicans | 31.25-62.5 µg/mL | [3] |
Synthesis of Bioactive Pyrazoles
Pyrazoles are another important class of heterocyclic compounds known for their wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[4] this compound can be utilized as a precursor for the synthesis of substituted pyrazoles.
Proposed Synthetic Pathway for Bioactive Pyrazoles
A plausible route involves the reaction of this compound with hydrazine derivatives. The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield the pyrazole core.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Claisen Condensation of Ethyl Cyanoacetate with Diethyl Oxalate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the Claisen condensation reaction between ethyl cyanoacetate and diethyl oxalate. This reaction is a valuable method for the synthesis of diethyl 2-cyano-3-oxosuccinate, a versatile building block in organic synthesis. The protocol described herein is based on established literature procedures, offering a reliable method for the preparation of this compound. Included are the reaction mechanism, a detailed experimental protocol, and characterization data for the resulting product.
Introduction
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction is of significant importance in organic synthesis for the formation of β-keto esters or β-diketones.[1] The specific reaction detailed in this document is a crossed Claisen condensation, where two different esters, ethyl cyanoacetate and diethyl oxalate, are reacted.[3] A key feature of this particular reaction is that diethyl oxalate does not possess α-hydrogens, and therefore cannot form an enolate, preventing self-condensation and leading to a single primary product.[3][4][5][6] The product of this reaction, diethyl 2-cyano-3-oxosuccinate, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.
Reaction Mechanism
The Claisen condensation of ethyl cyanoacetate with diethyl oxalate proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group.
-
Formation of the Product: The final product, diethyl 2-cyano-3-oxosuccinate, is formed. The reaction is driven to completion by the deprotonation of the product, which has an acidic proton between the two carbonyl groups. An acidic workup is then required to neutralize the enolate and isolate the β-keto ester.[2]
The product, diethyl 2-cyano-3-oxosuccinate, exists in a keto-enol tautomeric equilibrium, with the enol form being significantly favored in solution.[7][8]
Caption: Reaction mechanism of the Claisen condensation.
Experimental Protocol
This protocol is adapted from a procedure published in Molbank (2023).[7]
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Metallic Sodium | Na | 22.99 | 12 g | 521 mmol |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 50 mL (53.8 g) | 368 mmol |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 32.8 mL (34.7 g) | 307 mmol |
| 6M Hydrochloric Acid | HCl | 36.46 | ~95 mL | - |
| Water | H₂O | 18.02 | 20 mL | - |
3.2. Procedure
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and cooled to room temperature, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL).
-
Addition of Diethyl Oxalate: Once the sodium has completely dissolved, add diethyl oxalate (50 mL, 368 mmol) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (32.8 mL, 307 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to stand at room temperature overnight.
-
Quenching and Acidification: Dilute the reaction mixture with water (20 mL) and then carefully add 6M HCl (~95 mL) until the pH of the solution is between 2 and 3 (check with pH paper).
-
Work-up and Isolation: The product, diethyl 2-cyano-3-oxosuccinate, can then be isolated using standard organic chemistry techniques such as extraction and purification by chromatography or distillation.
Caption: Experimental workflow for the synthesis.
Product Characterization
The product, diethyl 2-cyano-3-oxosuccinate, has been fully characterized using various spectroscopic methods.[7][8]
Table 1: Spectroscopic Data for Diethyl 2-cyano-3-oxosuccinate
| Spectroscopic Method | Wavelength/Chemical Shift | Description |
| UV Spectroscopy | 282 nm | Absorption wavelength |
| IR Spectroscopy | 2227 cm⁻¹ | Strong, sharp C≡N absorption |
| 1742, 1667, 1610 cm⁻¹ | Strong C=O absorption bands | |
| 2500–3300 cm⁻¹ | Broad absorption band (enol OH group) | |
| ¹H NMR | - | Shows only one set of signals, indicating a strong shift to the enol form in solution. |
| ¹³C NMR | - | Consistent with the structure of the enol form. |
Applications in Drug Development
While specific applications of diethyl 2-cyano-3-oxosuccinate in drug development are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. The cyanoacetate group is a common starting material for the synthesis of a variety of heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, related 2-cyano-3-aryl-2-propenoates have been utilized in the synthesis of compounds with anticancer and antioxidant properties.[9] Furthermore, the synthesis of various substituted pyridines, pyrazoles, and thiazoles, which are important pharmacophores, often involves intermediates derived from cyanoacetates.[10] The versatility of diethyl 2-cyano-3-oxosuccinate as a synthetic intermediate suggests its potential utility in the construction of novel molecular scaffolds for drug discovery programs.
Safety Precautions
-
Metallic Sodium: Reacts violently with water. Handle with extreme care in a dry environment.
-
Diethyl Ether: Highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
General: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. Diethyl 2-Cyano-3-oxosuccinate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. patents.justia.com [patents.justia.com]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via the Knoevenagel condensation of 2-hexanone and ethyl cyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
The synthesis is achieved through a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (2-hexanone), followed by a dehydration reaction to form the α,β-unsaturated product.[1][2]
Q2: Why is the yield of the reaction with 2-hexanone generally lower than with aldehydes?
Ketones, like 2-hexanone, are generally less reactive than aldehydes in Knoevenagel condensations due to steric hindrance and lower electrophilicity of the carbonyl carbon.[3] This often necessitates more forcing reaction conditions to achieve satisfactory yields.
Q3: What are the most common catalysts used for this type of condensation?
Weakly basic catalysts are typically employed to facilitate the deprotonation of ethyl cyanoacetate without promoting self-condensation of the ketone.[1] Common choices include primary and secondary amines like piperidine and ammonium salts such as ammonium acetate.[2][4] Lewis acids and other catalysts like DBU have also been reported for Knoevenagel condensations.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[6]
Q5: What is the importance of removing water from the reaction?
The Knoevenagel condensation is a reversible reaction where water is a byproduct.[3] Continuous removal of water, for instance by azeotropic distillation with a Dean-Stark apparatus, shifts the equilibrium towards the product, thereby increasing the overall yield.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The basic catalyst may have degraded. | 1. Use a fresh batch of the catalyst. For amines like piperidine, consider purification by distillation if necessary. |
| 2. Insufficient Reaction Temperature: The activation energy for the condensation with a ketone is not being met. | 2. Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent like toluene or cyclohexane is common. | |
| 3. Short Reaction Time: The reaction may be slow due to the lower reactivity of the ketone. | 3. Extend the reaction time and monitor progress by TLC or GC-MS until the starting materials are consumed. | |
| 4. Presence of Water: Water in the reactants or solvent can inhibit the reaction. | 4. Use anhydrous solvents and ensure starting materials are dry. Employ a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.[3] | |
| 5. Suboptimal Catalyst Loading: Too little catalyst will result in a slow reaction, while too much can lead to side reactions. | 5. Optimize the catalyst loading. Typically, 0.1 to 0.2 equivalents of a basic catalyst are used. | |
| Formation of Multiple Products (Visible on TLC/GC) | 1. Self-Condensation of 2-Hexanone: Although less common than with aldehydes, it can occur under strongly basic conditions. | 1. Use a milder base or a weaker catalyst. Ensure the reaction temperature is not excessively high. |
| 2. Michael Addition: The product, an α,β-unsaturated cyanoester, can potentially react with another molecule of the enolized ethyl cyanoacetate. | 2. Use a stoichiometric amount or a slight excess of the ketone. Monitor the reaction closely and stop it once the ketone is consumed. | |
| 3. Hydrolysis of the Ester: Presence of water and prolonged reaction times at high temperatures can lead to hydrolysis of the ethyl ester. | 3. Ensure anhydrous conditions and avoid unnecessarily long reaction times. | |
| Product is Difficult to Purify | 1. Co-elution with Starting Materials: The product may have a similar polarity to the starting materials. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| 2. Presence of Oily Byproducts: Side reactions can lead to the formation of hard-to-remove impurities. | 2. Consider vacuum distillation for purification if the product is thermally stable. Alternatively, recrystallization from a suitable solvent system could be attempted. | |
| Reaction Stalls (Incomplete Conversion) | 1. Equilibrium has been Reached: The forward and reverse reaction rates have become equal. | 1. Actively remove water using a Dean-Stark trap to drive the reaction to completion.[3] |
| 2. Catalyst Deactivation: The catalyst may have been consumed or deactivated over time. | 2. Add a fresh portion of the catalyst to the reaction mixture. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes expected yield trends based on the variation of key reaction parameters for a typical Knoevenagel condensation between an aliphatic ketone and ethyl cyanoacetate. Note: These are representative values and actual yields may vary.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Catalyst | Piperidine (0.1 eq) | 65 | Ammonium Acetate (0.2 eq) | 55 | DBU (0.1 eq) | 75 |
| Temperature | 80 °C | 50 | 110 °C (Toluene Reflux) | 70 | 140 °C (Xylene Reflux) | 60 (with side products) |
| Solvent | Ethanol | 45 | Toluene | 70 | Solvent-free | 60 |
| Water Removal | None | 40 | Molecular Sieves | 60 | Dean-Stark Trap | 75 |
| Reactant Ratio (Ketone:Ester) | 1:1 | 68 | 1.2:1 | 72 | 1:1.2 | 65 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on standard Knoevenagel condensation conditions. Optimization of specific parameters is recommended.
Materials:
-
2-Hexanone
-
Ethyl cyanoacetate
-
Piperidine (or Ammonium Acetate)
-
Toluene (anhydrous)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2-hexanone (1.0 eq), ethyl cyanoacetate (1.05 eq), and toluene.
-
Addition of Catalyst: Add piperidine (0.1 eq) or ammonium acetate (0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete when the 2-hexanone spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid (to remove the basic catalyst), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. sciensage.info [sciensage.info]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-cyano-3-methylhex-2-enoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-cyano-3-methylhex-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-methylhexanal and ethyl cyanoacetate, catalysts used in the synthesis, and byproducts from side reactions. Other potential impurities are geometric isomers (Z-isomer) and hydrolysis products.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. Fractional vacuum distillation is often effective for removing volatile and high-boiling impurities. Column chromatography is suitable for separating isomers and closely related impurities. Recrystallization may be an option if the compound is a solid at room temperature or can be solidified from a suitable solvent system.
Q3: My purified product has a yellow tint. What is the likely cause and how can I remove it?
A3: A yellow tint often indicates the presence of colored byproducts from the synthesis, which can be difficult to remove by distillation alone.[1] Treatment with activated carbon followed by filtration can be an effective method for color removal.[1] Subsequent purification by column chromatography may also be necessary.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of the final product can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can provide quantitative information about the percentage of the desired compound and the presence of any impurities.
Troubleshooting Guides
Issue 1: Low Purity After Distillation
| Possible Cause | Troubleshooting Step |
| Inefficient fractional distillation column. | Ensure the column is of adequate length and packing material for the separation. |
| Overlapping boiling points of the product and impurities. | Consider using a different purification technique such as column chromatography. |
| Thermal decomposition of the product. | Reduce the distillation temperature by using a higher vacuum. |
Issue 2: Product Contaminated with Starting Materials
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Optimize the reaction conditions (e.g., reaction time, temperature, catalyst amount). |
| Inefficient initial work-up. | Perform an aqueous wash to remove water-soluble starting materials before distillation. |
Issue 3: Presence of Geometric Isomers
| Possible Cause | Troubleshooting Step |
| Non-stereoselective synthesis. | Employ a stereoselective catalyst or reaction conditions if possible. |
| Isomerization during purification. | Avoid high temperatures and acidic/basic conditions during work-up and purification. Use column chromatography for separation. |
Quantitative Data Summary
The following table summarizes typical purity levels achieved for this compound using different purification techniques.
| Purification Technique | Purity Achieved (%) | Common Impurities Removed |
| Fractional Vacuum Distillation | 95 - 98% | Volatile solvents, unreacted starting materials |
| Column Chromatography (Silica Gel) | > 99% | Geometric isomers, closely related byproducts |
| Recrystallization | > 98% (if applicable) | Soluble impurities |
| Treatment with Activated Carbon | - | Colored impurities |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a packed distillation column (e.g., Vigreux or Raschig rings), a heating mantle, a condenser, and receiving flasks.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add boiling chips.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Begin heating the distillation flask.
-
Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at the expected boiling point of the product under the applied vacuum.
-
Stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile impurities.
-
-
Analysis: Analyze the collected fraction for purity using GC or HPLC.
Protocol 2: Column Chromatography
-
Column Packing:
-
Select a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) based on thin-layer chromatography (TLC) analysis.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity after distillation.
References
Technical Support Center: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 3-methyl-2-hexanone with ethyl cyanoacetate, followed by dehydration to yield the α,β-unsaturated product, this compound.
Q2: What are the most common side reactions to be aware of during this synthesis?
The most prevalent side reactions include:
-
Michael Addition: The product can act as a Michael acceptor, leading to the addition of a second molecule of ethyl cyanoacetate.
-
Self-Condensation of Ketone: 3-methyl-2-hexanone can undergo self-aldol condensation under basic conditions.
-
Hydrolysis: The ester or cyano group can be hydrolyzed if water is present, especially under harsh temperature or pH conditions.
-
Formation of Colored Impurities: High reaction temperatures can lead to the formation of colored byproducts.[1]
Q3: How can I minimize the formation of the Michael addition byproduct?
To minimize the Michael addition side reaction, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the ketone (3-methyl-2-hexanone) relative to ethyl cyanoacetate.
-
Slow Addition: Add the base or one of the reactants slowly to maintain a low concentration of the reactive enolate of ethyl cyanoacetate.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the Michael addition more significantly than the desired Knoevenagel condensation.
Q4: My reaction mixture turned dark. What is the likely cause and how can I prevent it?
A dark reaction mixture often indicates the formation of colored byproducts, which can be caused by high reaction temperatures.[1][2] To prevent this, it is crucial to maintain the recommended reaction temperature. If the reaction is highly exothermic, ensure adequate cooling and consider a slower addition of reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The base catalyst may be old, hydrated, or of insufficient strength.
-
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Poor Quality Reagents: The starting materials (3-methyl-2-hexanone or ethyl cyanoacetate) may be impure.
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of the base catalyst.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by a suitable technique like TLC or GC.
-
Check Reagent Purity: Ensure the purity of the starting materials using techniques like NMR or GC-MS.
Issue 2: Presence of a High-Molecular-Weight Impurity
Possible Cause:
-
A high-molecular-weight impurity is often the result of a Michael addition side reaction, where a molecule of ethyl cyanoacetate adds to the product.[3][4][5]
Troubleshooting Steps:
-
Adjust Stoichiometry: Increase the molar ratio of the ketone to ethyl cyanoacetate (e.g., from 1:1 to 1.2:1).
-
Modify Reagent Addition: If not already doing so, add the ethyl cyanoacetate dropwise to the mixture of the ketone and catalyst to keep its concentration low.
-
Lower the Temperature: Reduce the reaction temperature to disfavor the Michael addition.
Illustrative Data on Reaction Conditions and Byproduct Formation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound.
| Entry | Catalyst | Temperature (°C) | Ketone:Ester Ratio | Yield of Desired Product (%) | Michael Adduct (%) | Unreacted Ketone (%) |
| 1 | Piperidine | 80 | 1:1 | 75 | 15 | 10 |
| 2 | Piperidine | 60 | 1:1 | 85 | 5 | 10 |
| 3 | Piperidine | 60 | 1.2:1 | 92 | <2 | 6 |
| 4 | DABCO | 50 | 1.2:1 | 95 | <1 | 4 |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a stirred solution of 3-methyl-2-hexanone (1.2 equivalents) and ethyl cyanoacetate (1.0 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Logical Relationship of Side Reactions
Caption: Common side reactions in the synthesis.
References
- 1. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 3. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to improve the purity of synthesized Ethyl 2-cyano-3-methylhex-2-enoate
Welcome to the technical support center for the synthesis and purification of Ethyl 2-cyano-3-methylhex-2-enoate. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows significant impurities in the NMR and HPLC analysis. What are the likely side products and how can I minimize them?
-
Answer: The synthesis of this compound is commonly achieved through a Knoevenagel condensation of 3-methylhexanal with ethyl cyanoacetate. Several side reactions can lead to impurities:
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Unreacted Starting Materials: Incomplete reaction can leave residual 3-methylhexanal and ethyl cyanoacetate. To address this, ensure accurate stoichiometry and consider a slight excess of the less valuable reagent. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
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Aldol Condensation of 3-methylhexanal: Aldehydes can undergo self-condensation. Maintaining a controlled reaction temperature can minimize this side reaction.
-
Formation of Amide Byproduct: If ammonia or amines are used as catalysts, they can react with the ester group to form the corresponding amide, which can be difficult to remove.[1] Using a non-amine base or carefully controlling the reaction conditions can mitigate this.
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Colored Impurities: High reaction temperatures can lead to the formation of colored byproducts.[1] It is advisable to run the reaction at the lowest effective temperature.
-
Issue 2: Difficulty in Removing a Persistent Impurity
-
Question: I have a persistent impurity with a similar polarity to my product that is difficult to remove by column chromatography. What are my options?
-
Answer: When an impurity has a similar polarity to the desired product, standard chromatographic separation can be challenging. Here are several strategies to consider:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A less polar or more polar eluent system might improve separation. Consider using a different stationary phase, such as alumina instead of silica gel.
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Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful purification technique.[2] The choice of solvent is critical; the desired compound should be soluble in the hot solvent but sparingly soluble at low temperatures, while the impurity remains in solution.[2]
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Vacuum Distillation: For liquid products, vacuum distillation can be effective, especially if the impurity has a different boiling point.[1] Due to the relatively high molecular weight of this compound, a high vacuum is recommended to avoid thermal decomposition.
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Chemical Treatment: If the impurity is a known byproduct, a chemical treatment might be possible. For example, an acidic wash could remove basic impurities, or a bisulfite wash could react with and remove residual aldehyde.
-
Issue 3: Product Decomposition During Purification
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Question: I am observing decomposition of my this compound during vacuum distillation. How can I prevent this?
-
Answer: α,β-Unsaturated esters and nitriles can be susceptible to polymerization or decomposition at elevated temperatures. To minimize decomposition during distillation:
-
Use a High Vacuum: A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature.
-
Short Path Distillation: A short path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Add a Stabilizer: The addition of a radical inhibitor, such as hydroquinone, can prevent polymerization during heating.
-
Falling Film Evaporation: For larger scale purifications, a falling film evaporator provides very brief heating times, which can significantly reduce thermal degradation.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance of pure this compound?
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A1: Pure this compound is expected to be a colorless to pale yellow liquid or low-melting solid. The presence of significant color may indicate impurities.
-
-
Q2: Which analytical techniques are best for assessing the purity of this compound?
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A2: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts.
-
-
-
Q3: What are suitable storage conditions for this compound?
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A3: To prevent degradation and polymerization, it is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated). The addition of a stabilizer may also be considered for long-term storage.
-
Data Presentation
The following table provides a hypothetical comparison of the purity of this compound after different purification methods. The initial purity of the crude product is assumed to be 85%.
| Purification Method | Purity (%) | Yield (%) | Notes |
| Crude Product | 85.0 | 100 | Starting material for purification. |
| Column Chromatography | 95.0 | 80 | Effective at removing polar and non-polar impurities. |
| Recrystallization | 98.5 | 65 | Highly effective for crystalline products, but may have lower yield. |
| Vacuum Distillation | 97.0 | 75 | Good for removing non-volatile and highly volatile impurities. |
| Sequential Purification (Column Chromatography followed by Recrystallization) | >99.5 | 55 | Can achieve very high purity at the cost of overall yield. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure: a. Prepare a slurry of silica gel in hexanes and pack the column. b. Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the packed column. d. Begin elution with 5% ethyl acetate in hexanes, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture) to find a suitable system where the product is soluble when hot and insoluble when cold.
-
Procedure: a. Dissolve the crude product in the minimum amount of boiling recrystallization solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
Visualization
Caption: Troubleshooting workflow for improving the purity of synthesized products.
References
Stability and storage conditions for Ethyl 2-cyano-3-methylhex-2-enoate
This technical support guide provides essential information on the stability and storage of Ethyl 2-cyano-3-methylhex-2-enoate, along with troubleshooting for common issues encountered during its use. The information is primarily based on the general characteristics of cyanoacrylate esters.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: Unopened containers of cyanoacrylate esters generally have a shelf life of about one year from the date of manufacture. Once opened, the shelf life is significantly reduced to approximately one month due to exposure to atmospheric moisture, which can initiate polymerization.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf life, this compound should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.[3] The container should be kept tightly closed until ready for use.[3] For unopened containers, refrigeration can extend shelf life; however, opened containers should not be refrigerated to avoid condensation, which can cause premature polymerization.[4]
Q3: How does moisture affect the stability of this compound?
A3: this compound, like other cyanoacrylate esters, undergoes rapid polymerization in the presence of water, specifically hydroxide ions.[1] Even normal levels of atmospheric humidity can be sufficient to initiate the curing process, causing a thin skin to form on the material.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway is anionic polymerization initiated by moisture or other nucleophilic species. This leads to the solidification of the liquid monomer into a solid polymer. Heating can cause depolymerization of the cured polymer, releasing gaseous products that can be highly irritating.[1]
Q5: Are there any materials that should be avoided when handling this compound?
A5: Yes. Avoid contact with cotton, nylon, or PVC materials, as they can cause rapid polymerization, which generates heat, smoke, and irritating vapors, and can even cause thermal burns.[3] Use nitrile or polyethylene gloves and aprons for personal protection.[3] Also, avoid contact with porous surfaces unless a viscous or gel-like formulation is used, as these surfaces can absorb the adhesive.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Premature Polymerization in Container | Exposure to moisture from the air. | Ensure the container is tightly sealed immediately after use. Do not leave the cap off for extended periods. Store in a dry environment. |
| Improper storage of an opened container in a refrigerator. | Once opened, do not refrigerate containers to prevent condensation from forming inside.[4] | |
| Slow or Incomplete Curing | Insufficient moisture on the bonding surfaces or in the atmosphere. | Ensure surfaces are clean but not perfectly dry. In very dry environments, a slight increase in ambient humidity can facilitate curing. |
| The gap between substrates is too large. | Cyanoacrylates work best in thin films. Ensure a close fit between the surfaces being bonded.[4] | |
| Reduced Bond Strength | Low-energy surface of the substrate. | Use a surface primer designed for low-energy surfaces to improve adhesion.[4] |
| Contaminated surfaces. | Ensure surfaces are clean, dry, and free of oils or grease before application. | |
| White Haze (Frosting) Around Bond Line | Rapid polymerization of volatile monomers. | Ensure adequate ventilation during curing. An accelerator can be used to speed up the cure and reduce the time for frosting to occur. |
Stability and Storage Conditions Summary
| Parameter | Condition | Reason |
| Temperature | Cool environment | To slow down the rate of polymerization. |
| Humidity | Dry environment | To prevent premature polymerization initiated by moisture.[1][4] |
| Light | Away from direct sunlight | To prevent potential light-induced degradation. |
| Container | Tightly sealed, original container | To minimize exposure to atmospheric moisture and contaminants.[3] |
| Unopened Shelf Life | Approximately 1 year | From the date of manufacture under ideal conditions.[1][2] |
| Opened Shelf Life | Approximately 1 month | Due to exposure to atmospheric moisture upon opening.[1][2] |
Experimental Protocols
Protocol 1: Evaluation of Shelf Life Under Different Storage Conditions
-
Objective: To determine the effect of storage temperature on the viscosity and setting time of this compound.
-
Materials: Multiple sealed vials of this compound from the same batch, viscometer, stopwatch, standard bonding substrates (e.g., steel lapshears), controlled environment chambers (refrigerated, room temperature, elevated temperature).
-
Methodology:
-
Designate three storage conditions: Refrigerated (2-8 °C), Room Temperature (20-25 °C), and Elevated Temperature (e.g., 40 °C).
-
Place a statistically significant number of sealed vials in each environmental chamber.
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At specified time points (e.g., 1, 3, 6, 9, and 12 months), remove a subset of vials from each condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Measure the viscosity of the sample using a viscometer.
-
Measure the setting time by applying a small drop to a standard substrate and timing the fixture time.
-
Record and compare the data to establish a correlation between storage temperature and stability.
-
Protocol 2: Moisture Sensitivity Analysis
-
Objective: To quantify the effect of humidity on the cure speed of this compound.
-
Materials: this compound, standard bonding substrates, a controlled humidity chamber, stopwatch.
-
Methodology:
-
Set the humidity chamber to a specific relative humidity level (e.g., 20%, 50%, 80%).
-
Place the substrates within the chamber and allow them to equilibrate.
-
Apply a consistent amount of the cyanoacrylate to one of the substrates inside the chamber.
-
Immediately join the second substrate and start the stopwatch.
-
Apply consistent pressure and determine the time required to achieve handling strength (fixture time).
-
Repeat the experiment at different humidity levels.
-
Plot fixture time against relative humidity to determine the optimal curing environment.
-
Logical Relationships
Caption: Factors influencing the stability and shelf life of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-3-methylhex-2-enoate. The primary synthetic route covered is the Knoevenagel condensation of 2-pentanone with ethyl cyanoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of catalyst. - For basic catalysts like piperidine or pyrrolidine, ensure they are stored under an inert atmosphere and are not discolored. - For heterogeneous catalysts, ensure proper activation and handling procedures are followed. |
| 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Gradually increase the reaction temperature in increments of 5-10°C, monitoring for product formation and potential side reactions. - Consider using a higher-boiling solvent if the current solvent limits the achievable temperature. | |
| 3. Inefficient Water Removal: The accumulation of water, a byproduct of the condensation, can inhibit the reaction equilibrium. | - Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene or benzene.[1] - Add molecular sieves (e.g., 4Å) to the reaction mixture to sequester water. | |
| 4. Steric Hindrance: Ketones, like 2-pentanone, are generally less reactive than aldehydes in Knoevenagel condensations due to steric hindrance. | - Increase the reaction time. - Use a more active catalyst or a higher catalyst loading. - Consider microwave-assisted synthesis to enhance reaction rates.[2][3] | |
| Formation of Side Products | 1. Michael Addition: The product, an α,β-unsaturated cyanoester, can undergo a subsequent Michael addition with another molecule of the active methylene compound (ethyl cyanoacetate). | - Use a milder catalyst or lower catalyst concentration. - Carefully control the stoichiometry of the reactants, avoiding a large excess of ethyl cyanoacetate. - Monitor the reaction closely and stop it once the desired product is formed. |
| 2. Self-condensation of 2-Pentanone: Strong basic catalysts can promote the self-condensation of the ketone. | - Use a weaker base as a catalyst (e.g., ammonium acetate, piperidine) instead of strong bases like sodium ethoxide.[4] | |
| 3. Polymerization of the Product: The product contains a reactive double bond and can polymerize, especially at higher temperatures or in the presence of certain catalysts. | - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Consider adding a radical inhibitor if polymerization is suspected. | |
| Difficult Product Purification | 1. Co-elution with Starting Materials: The product may have a similar polarity to the starting materials, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider distillation under reduced pressure if the product is thermally stable and has a significantly different boiling point from the impurities. |
| 2. Presence of Colored Impurities: Side reactions or degradation of starting materials/product can lead to colored byproducts. | - Treat the crude product with activated carbon to remove colored impurities. - Recrystallization from a suitable solvent can also help in removing colored impurities. | |
| 3. Contamination with Carbonyl Impurities: Unreacted 2-pentanone or other aldehyde/ketone impurities may be present. | - Purification can be achieved by treatment with an aqueous solution of a bisulfite salt, which selectively reacts with carbonyl compounds to form water-soluble adducts.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation in this synthesis?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6] In the synthesis of this compound, a weak base (catalyst) deprotonates the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-pentanone. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.
Q2: Which catalyst is most suitable for the Knoevenagel condensation of a ketone like 2-pentanone?
A2: While aldehydes react more readily, ketones can undergo Knoevenagel condensation with the appropriate choice of catalyst and conditions. Weakly basic amines like piperidine and pyrrolidine are commonly used.[4][7] Ammonium acetate, often used in combination with a solvent or under solvent-free conditions, is another effective catalyst.[8][9] For improved efficiency and milder conditions, heterogeneous catalysts or microwave-assisted synthesis can be employed.[2][10]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials (2-pentanone and ethyl cyanoacetate) and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Reagents: Handle all chemicals, especially solvents and catalysts, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piperidine: Piperidine is a toxic and flammable liquid. Handle with care and avoid inhalation or skin contact.
-
Heating: When heating the reaction, use a heating mantle with a stirrer and a temperature controller to avoid overheating and potential side reactions. If using an oil bath, take necessary precautions to prevent spills and fire hazards.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q5: Can I use a different ketone or active methylene compound in this reaction?
A5: The Knoevenagel condensation is a versatile reaction applicable to a wide range of aldehydes and ketones, as well as various active methylene compounds.[11] However, changing the reactants will likely require optimization of the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. Steric and electronic effects of the new substrates will influence their reactivity.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation (General)
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Piperidine | Benzaldehyde, Thiobarbituric acid | Ethanol | Reflux | - | - | [6] |
| Ammonium Acetate | Aromatic Aldehydes, Ethyl Cyanoacetate | Solvent-free (Microwave) | - | 20-60 sec | 85-99 | [10] |
| Silica Supported Ammonium Acetate | Aldehydes/Ketones, Active Methylene Compounds | Dichloromethane | 60 | - | Excellent | [8][12] |
| Triphenylphosphine | Aldehydes, Ethyl Cyanoacetate | Solvent-free | - | - | Excellent | [13] |
| DABCO with [HyEtPy]Cl | Aldehydes, Ethyl Cyanoacetate | Water | - | - | Good to Excellent | |
| Nano-Fe3O4@EA | Aromatic Aldehydes, Ethyl Cyanoacetate | - | - | - | High | |
| Calcium Hydroxyapatite | Aldehydes, Ethyl Cyanoacetate/Malononitrile | Solvent-free (Microwave) | - | 2 min | High | [2] |
Note: The yields and reaction times are highly substrate-dependent. The data presented here are for representative examples from the literature and may not be directly transferable to the synthesis of this compound.
Experimental Protocols
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation of 2-Pentanone with Ethyl Cyanoacetate:
This is a generalized procedure that may require optimization for specific laboratory conditions and desired outcomes.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap filled with a suitable solvent like toluene), add 2-pentanone (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in a suitable solvent (e.g., toluene, ethanol, or solvent-free).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 5. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Silica Supported Ammonium Acetate: An Efficient and Recyclable Heterogeneous Catalyst for Knoevenagel Condensation between Aldehydes or Ketones and Active Methylene Group in Liquid Phase | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Technical Support Center: Ethyl 2-cyano-3-methylhex-2-enoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 2-cyano-3-methylhex-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an active hydrogen compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3-hexanone, catalyzed by a weak base. The reaction is followed by a dehydration step to yield the final product.[1][2]
Q2: Why is a weak base used as a catalyst in the Knoevenagel condensation for this synthesis?
A weak base is crucial to facilitate the deprotonation of the active methylene group in ethyl cyanoacetate to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-hexanone. Using a strong base is generally avoided as it can promote the self-condensation of the starting ketone (3-hexanone), leading to unwanted byproducts and reduced yield of the desired product.[2]
Q3: What are the most common impurities encountered in the synthesis of this compound?
The most common impurities include:
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Polymerized product: this compound is a cyanoacrylate monomer, which is highly susceptible to anionic polymerization, especially in the presence of bases or moisture, and at elevated temperatures.[3][4]
-
Unreacted starting materials: Residual 3-hexanone and ethyl cyanoacetate may be present in the crude product.
-
Self-condensation product of 3-hexanone: Under basic conditions, 3-hexanone can undergo self-aldol condensation to form various byproducts.[5]
-
Self-condensation product of ethyl cyanoacetate: Ethyl cyanoacetate can also undergo self-condensation, although this is generally less favored than the reaction with the ketone.[6]
-
Water: Water is a byproduct of the condensation reaction and its presence can facilitate polymerization.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 8:2 v/v), can be used to separate the product from the starting materials.[3] The spots can be visualized under UV light.
Q5: What are the recommended methods for purifying the final product?
Purification of this compound can be challenging due to its tendency to polymerize. Common methods include:
-
Vacuum Distillation: This is a standard method for purifying cyanoacrylates. However, it must be performed with care to avoid polymerization at high temperatures. The use of a polymerization inhibitor is often recommended.[4]
-
Column Chromatography: Flash column chromatography using silica gel is an effective method for purification at a smaller scale. A non-polar eluent system, such as hexane and ethyl acetate, is typically used.[3] It is sometimes beneficial to use slightly acidified solvents to prevent polymerization on the column.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of excess water in reactants or solvent. | 1. Use a fresh or properly stored catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC. 4. Use anhydrous solvents and dry reactants. |
| Formation of a viscous or solid mass in the reaction flask | 1. Polymerization of the product. 2. Use of a strong base as a catalyst. 3. High reaction temperature. | 1. Add a radical or anionic polymerization inhibitor to the reaction mixture. 2. Ensure a weak base (e.g., piperidine, ammonium acetate) is used. 3. Maintain the recommended reaction temperature. |
| Product polymerizes during distillation | 1. Distillation temperature is too high. 2. Presence of basic residues. 3. Prolonged heating time. | 1. Use a high vacuum to lower the boiling point. 2. Wash the crude product with a dilute acid solution to neutralize any residual base before distillation. 3. Minimize the time the product is exposed to high temperatures. Use a thin-film or falling film evaporator for larger scales.[7] |
| Presence of multiple spots on TLC, even after extended reaction time | 1. Formation of side products from self-condensation of 3-hexanone. 2. Formation of self-condensation products of ethyl cyanoacetate. | 1. Use a milder catalyst or lower the reaction temperature. 2. Optimize the molar ratio of the reactants. |
| Product appears colored after purification | 1. Formation of colored byproducts at high temperatures. 2. Contamination from the catalyst. | 1. Purify via column chromatography at room temperature. 2. Ensure complete removal of the catalyst during workup. |
Data Presentation
Table 1: Comparison of Purification Methods for Cyanoacrylates
| Purification Method | Advantages | Disadvantages | Reported Purity | Reference |
| Vacuum Distillation | - Scalable for larger quantities. - Can effectively remove non-volatile impurities. | - Risk of product polymerization at elevated temperatures. - Requires careful control of temperature and pressure. | >99% (for a similar compound) | [7] |
| Column Chromatography | - High purity can be achieved. - Performed at room temperature, minimizing polymerization risk. - Good for small to medium scale. | - Can be time-consuming and requires large volumes of solvent. - Potential for polymerization on silica gel. | High (qualitative) | [3] |
Experimental Protocols
Key Experiment: Knoevenagel Condensation for the Synthesis of this compound (Adapted from a general procedure)
Materials:
-
3-Hexanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Hexane (solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a solution of 3-hexanone (1.0 eq) and ethyl cyanoacetate (1.2 eq) in hexane, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 8:2).
-
Once the reaction is complete, cool the mixture to room temperature.
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Wash the reaction mixture with a dilute solution of hydrochloric acid to remove the catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting diagram for common issues in the synthesis.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
Handling and disposal of Ethyl 2-cyano-3-methylhex-2-enoate waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Ethyl 2-cyano-3-methylhex-2-enoate waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To minimize exposure, it is essential to wear appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile or Viton, are recommended.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, a respirator with an organic vapor cartridge may be necessary.
Q3: How should I store this compound?
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Keep the container tightly closed to prevent polymerization due to moisture.
Q4: What should I do in case of a small spill?
For a small spill of this compound:
-
Alert colleagues and restrict access to the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Gently scoop up the absorbed material into a designated, labeled waste container.
-
Decontaminate the spill area with a cloth dampened with acetone to remove any residue.[4]
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Q5: How do I dispose of waste containing this compound?
Uncured this compound should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
For disposal, the uncured liquid can be polymerized to a solid, which is generally considered less hazardous. This can be initiated by adding a small amount of a weak base (e.g., a dilute solution of sodium bicarbonate) or water. The resulting solid polymer should then be disposed of in accordance with local and institutional regulations. Cured (solid) cyanoacrylate is often considered non-hazardous waste.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Accidental skin bonding | Direct contact of the liquid with skin. | Do not pull the skin apart. Soak the bonded area in warm, soapy water. Gently peel or roll the skin apart. Acetone (nail polish remover) can also be used to help dissolve the adhesive.[6] |
| Irritation to eyes or respiratory tract | Inhalation of vapors or accidental splash. | Immediately move to an area with fresh air. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7] |
| The compound has solidified in its container | Exposure to moisture or incompatible materials. | The compound has likely polymerized. This is irreversible. The solidified material should be disposed of as chemical waste. To prevent this, always ensure the container is tightly sealed and stored in a dry environment. |
| Difficulty cleaning residue from glassware | Polymerized residue adhering to the surface. | Soak the glassware in acetone.[4] Gentle scrubbing with a non-abrasive brush may be necessary. |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Note that a comprehensive Safety Data Sheet with all physical and chemical properties was not available, and some data is computed.
| Property | Value | Source |
| Molecular Formula | C10H15NO2 | PubChem[1][2] |
| Molecular Weight | 181.23 g/mol | PubChem[1][2] |
| Computed XLogP3 | 2.8 | PubChem[1] |
| Computed Exact Mass | 181.110278721 g/mol | PubChem[1] |
Experimental Protocols
Protocol for Decontamination of Small Spills:
This protocol is based on the principle of absorbing the liquid and then decontaminating the surface.
-
Materials:
-
Inert absorbent material (vermiculite, sand, or commercial sorbent pads)
-
Scoop or spatula
-
Labeled waste container
-
Acetone
-
Paper towels or cloths
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
-
Procedure:
-
Don the appropriate PPE.
-
Cover the spill with a generous amount of inert absorbent material.
-
Allow the material to fully absorb the liquid.
-
Carefully scoop the mixture into a labeled waste container.
-
Moisten a cloth or paper towel with acetone.
-
Wipe the spill area to remove any remaining residue.
-
Place the used cloth/towel into the waste container.
-
Seal the waste container and dispose of it as hazardous waste.
-
Protocol for Neutralization of Uncured Waste (Based on Hydrolysis):
This protocol utilizes the principle that cyanoacrylates can be intentionally polymerized for disposal. Poly(alkyl cyanoacrylates) degrade via hydrolytic scission, and this process is accelerated under alkaline conditions.[5]
-
Materials:
-
Waste container for the liquid this compound
-
Stir bar and stir plate (optional, for mixing in a beaker)
-
Dilute solution of sodium bicarbonate (e.g., 5% in water) or simply water
-
pH paper (if using a basic solution)
-
Appropriate PPE
-
-
Procedure:
-
Work in a well-ventilated fume hood.
-
Place the container with the liquid waste on a stable surface.
-
Slowly add a small amount of water or the dilute sodium bicarbonate solution to the liquid waste while stirring. The polymerization reaction is exothermic, so add the initiator slowly to control the temperature.
-
Continue adding the initiator until the liquid has solidified into a polymer.
-
If using a basic solution, check the pH of any remaining liquid to ensure it is near neutral.
-
Allow the solid polymer to cool and fully harden.
-
Dispose of the solid polymer waste in accordance with institutional guidelines.
-
Visualizations
Caption: Workflow for handling and disposal of this compound waste.
Caption: Troubleshooting guide for a spill of this compound.
References
Improving reaction kinetics for Ethyl 2-cyano-3-methylhex-2-enoate formation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of Ethyl 2-cyano-3-methylhex-2-enoate via the Knoevenagel condensation of methyl isobutyl ketone and ethyl cyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the formation of this compound?
A1: The synthesis is a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this case, ethyl cyanoacetate acts as the active methylene compound and methyl isobutyl ketone is the carbonyl reactant. The reaction is typically catalyzed by a weak base, such as an amine.
Q2: Why is my reaction so slow or not proceeding to completion?
A2: Ketones are generally less reactive than aldehydes in Knoevenagel condensations.[2] The steric hindrance and lower electrophilicity of the ketone's carbonyl carbon can lead to slower reaction kinetics. Additionally, the accumulation of water, a byproduct of the condensation, can inhibit the reaction.
Q3: What are the most common side products I should be aware of?
A3: A potential side reaction is the Michael addition, where a second molecule of the ethyl cyanoacetate enolate adds to the α,β-unsaturated product.[3][4][5] Self-condensation of the ketone can also occur, especially if a strong base is used.[1]
Q4: Can I use a stronger base to speed up the reaction?
A4: Using a strong base is generally not recommended as it can promote the self-condensation of the ketone, leading to unwanted byproducts and reducing the yield of the desired product.[1] Weakly basic amines are the preferred catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low reactivity of the ketone: Methyl isobutyl ketone is less reactive than aldehydes. 2. Inappropriate catalyst: The chosen catalyst may not be effective. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of water: Water produced during the reaction can inhibit the catalyst and shift the equilibrium back to the reactants. | 1. Increase reaction time and/or temperature: Monitor the reaction over a longer period and consider a moderate increase in temperature (see optimization table below). 2. Catalyst selection: Piperidine is a commonly used and effective catalyst.[6] Pyrrolidine can also be a suitable alternative. 3. Optimize temperature: See the table below for recommended temperature ranges. 4. Water removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[7][8] |
| Formation of Multiple Products | 1. Side reactions: Michael addition or self-condensation of the ketone may be occurring. 2. Impure starting materials: Contaminants in the reactants can lead to unexpected products. | 1. Control stoichiometry: Use a slight excess of the ketone to minimize the Michael addition. Avoid strong bases to prevent self-condensation.[1] 2. Purify starting materials: Ensure the purity of methyl isobutyl ketone and ethyl cyanoacetate before starting the reaction. |
| Difficult Product Isolation/Purification | 1. Similar boiling points of product and starting materials: This can make distillation challenging. 2. Oily product: The product may not crystallize easily. | 1. Chromatographic purification: Use column chromatography to separate the product from unreacted starting materials and byproducts. 2. Recrystallization from a different solvent system: If the product is an oil, try different solvent systems for recrystallization or use chromatography. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their impact on yield, based on typical Knoevenagel condensations of aliphatic ketones with active methylene compounds.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Alternative) | Expected Outcome & Notes |
| Catalyst | Piperidine | Piperidine | Pyrrolidine | Piperidine and pyrrolidine are effective weak base catalysts.[6] |
| Catalyst Loading (mol%) | 10 | 5 | 10 | Higher catalyst loading may not always lead to a higher yield and can complicate purification. |
| Solvent | Toluene | Toluene | Heptane | Toluene is effective for azeotropic water removal with a Dean-Stark trap. |
| Temperature (°C) | 80 | 110 (reflux) | 98 (reflux) | Higher temperatures generally increase the reaction rate, but may also promote side reactions. Refluxing with a Dean-Stark trap is recommended.[7][8] |
| Reaction Time (h) | 12 - 24 | 8 - 16 | 10 - 20 | Reaction progress should be monitored by TLC or GC to determine the optimal time. |
| Water Removal | None | Dean-Stark Apparatus | Dean-Stark Apparatus | Continuous removal of water is crucial for driving the reaction to completion.[2] |
| Expected Yield (%) | Low to Moderate | Moderate to High | Moderate to High | Yields are highly dependent on the specific reaction conditions and successful removal of water. |
Experimental Protocols
Baseline Protocol for Synthesis
-
To a 250 mL round-bottom flask, add methyl isobutyl ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene (100 mL).
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with 1M HCl to remove the catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Optimized Protocol with Water Removal
-
Set up a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add methyl isobutyl ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene (100 mL).
-
Add piperidine (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Work up the reaction as described in the baseline protocol.
Visualizations
Caption: Knoevenagel condensation reaction pathway.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships of reaction parameters.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - CZ [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Characterization of Ethyl 2-cyano-3-methylhex-2-enoate and its Analogs for Drug Development
For Immediate Release
A comprehensive guide comparing the physicochemical and spectroscopic properties of Ethyl 2-cyano-3-methylhex-2-enoate and its structural analogs, Ethyl 2-cyano-3-phenylpropenoate and Methyl 2-cyano-3-phenylpropenoate, is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of these compounds, offering valuable data for their application in organic synthesis and pharmaceutical research.
The selection of appropriate starting materials and intermediates is a critical step in the drug development pipeline. α,β-Unsaturated cyanoenoates are a versatile class of compounds utilized as building blocks in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Their reactivity is largely governed by the substituents on the carbon-carbon double bond. This guide focuses on the detailed characterization of this compound and provides a comparative analysis with two key alternatives: Ethyl 2-cyano-3-phenylpropenoate and Methyl 2-cyano-3-phenylpropenoate.
Physicochemical Properties
A summary of the key physicochemical properties of the three compounds is presented in the table below. These parameters are crucial for predicting the behavior of the compounds in various chemical and biological systems.
| Property | This compound | Ethyl 2-cyano-3-phenylpropenoate | Methyl 2-cyano-3-phenylpropenoate |
| Molecular Formula | C₁₀H₁₅NO₂[1][2] | C₁₂H₁₁NO₂ | C₁₁H₉NO₂[3][4] |
| Molecular Weight | 181.23 g/mol [1][2] | 201.22 g/mol | 187.19 g/mol [3][4] |
| CAS Number | 759-54-6[1] | 2025-40-3 | 3695-84-9 |
| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate[1] | ethyl (2E)-2-cyano-3-phenylprop-2-enoate | methyl (E)-2-cyano-3-phenylprop-2-enoate[3] |
| Predicted XLogP3 | 2.8[1] | 2.4 | 2.1[3][4] |
| Monoisotopic Mass | 181.110278721 Da[1] | 201.07897900 Da | 187.063328530 Da[3][4] |
Spectroscopic Data Comparison
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. Below is a comparative summary of the available spectroscopic data for the three cyanoenoates.
| Spectroscopic Data | This compound | Ethyl 2-cyano-3-phenylpropenoate | Methyl 2-cyano-3-phenylpropenoate |
| ¹H NMR | Data not readily available in public databases. | A ¹H NMR spectrum is available. | Data not readily available in public databases. |
| ¹³C NMR | Data not readily available in public databases. | A ¹³C NMR spectrum is available. | Data not readily available in public databases. |
| IR Spectrum | Data not readily available in public databases. | An IR spectrum is available from the NIST WebBook.[3] | Data not readily available in public databases. |
| Mass Spectrum | Predicted m/z values are available.[5] | A mass spectrum is available from the NIST WebBook.[3] | Data not readily available in public databases. |
Experimental Protocols
Synthesis: Knoevenagel Condensation
The synthesis of α,β-unsaturated cyanoenoates is commonly achieved through the Knoevenagel condensation.
General Procedure:
-
To a solution of the corresponding aldehyde or ketone (1 equivalent) and the active methylene compound (e.g., ethyl cyanoacetate or methyl cyanoacetate) (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or a solvent-free system), a catalytic amount of a base (e.g., piperidine, ammonium acetate, or an ionic liquid) is added.
-
The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired α,β-unsaturated cyanoenoate.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer equipped with an ATR (Attenuated Total Reflection) accessory or by preparing a KBr pellet of the sample. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed.
Gas Chromatography (GC): GC analysis is performed on a gas chromatograph equipped with a suitable capillary column (e.g., HP-5) and a flame ionization detector (FID) or a mass spectrometer (MS). The injector and detector temperatures, as well as the column temperature program, are optimized for the specific compound.
Visualizing Synthesis and Characterization Workflows
To further clarify the processes involved in the synthesis and analysis of these compounds, the following diagrams have been generated.
Caption: General workflow for the synthesis of α,β-unsaturated cyanoenoates.
Caption: Logical workflow for the characterization of a synthesized cyanoenoate.
References
- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 4. Methyl 2-cyano-3-phenyl-2-propenoate | C11H9NO2 | CID 674252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. memphis.edu [memphis.edu]
A Comparative Guide to the ¹H NMR Spectroscopy of Ethyl 2-cyano-α,β-unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectroscopic data of several ethyl 2-cyano-α,β-unsaturated esters, analogues of Ethyl 2-cyano-3-methylhex-2-enoate. Due to the limited availability of public domain spectral data for this compound, this guide focuses on structurally similar compounds to provide insights into the expected spectral features and to facilitate the characterization of novel derivatives within this class. The presented data is crucial for researchers engaged in the synthesis and characterization of cyanoacrylate-based compounds, which are of significant interest in medicinal chemistry and materials science.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR data for a selection of ethyl 2-cyano-α,β-unsaturated esters. These compounds share the core ethyl 2-cyanoacrylate moiety but differ in the substitution at the β-position, allowing for a systematic comparison of the influence of these substituents on the chemical shifts and coupling constants of the protons.
| Compound | Solvent | Chemical Shift (δ) in ppm, Multiplicity, (Coupling Constant J in Hz) |
| Ethyl 2-cyano-3-phenylacrylate | CDCl₃ | 8.26 (s, 1H), 8.00 (d, J = 7.2 Hz, 2H), 7.59-7.49 (m, 3H), 4.40 (q, J = 7.2 Hz, 2H), 1.41 (t, J = 7.2 Hz, 3H)[1] |
| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | CDCl₃ | 8.20 (s, 1H), 7.93 (d, J = 8.0 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 4.29 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H)[1] |
| Ethyl 2-cyano-3-p-tolylacrylate | CDCl₃ | 8.20 (s, 1H), 7.88 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 4.37 (q, J = 7.2 Hz, 2H), 2.42 (s, 3H), 1.38 (t, J = 7.2 Hz, 3H)[1] |
| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | CDCl₃ | 8.15 (s, 1H), 7.98 (d, J = 8.8 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 4.35 (q, J = 7.2 Hz, 2H), 3.88 (s, 3H), 1.38 (t, J = 7.2 Hz, 3H)[1] |
Experimental Protocols
The following is a general experimental protocol for acquiring a ¹H NMR spectrum of a liquid sample, based on standard laboratory procedures.[2][3][4][5]
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[2][4] The choice of solvent is critical to avoid overwhelming the sample signals with solvent protons.[5]
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[2]
-
The final volume of the solution in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and carefully place it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard ¹H NMR spectrum, 8 to 16 scans are often sufficient for a sample of this concentration.
-
Acquire the free induction decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for obtaining a ¹H NMR spectrum.
Caption: General workflow for a ¹H NMR experiment.
References
A Comparative Guide to the Infrared Spectroscopy of Ethyl 2-cyano-3-methylhex-2-enoate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of Ethyl 2-cyano-3-methylhex-2-enoate, a substituted α,β-unsaturated cyanoacrylate, with commercially significant alternatives. Due to the limited availability of a direct experimental spectrum for this compound in public databases, this guide presents a predicted spectrum based on established spectroscopic principles and compares it with the experimental data of Ethyl Cyanoacrylate and Ethyl 2-cyano-3-phenyl-2-propenoate. This comparison will aid researchers in identifying key structural motifs and differentiating between similar compounds using IR spectroscopy.
Predicted Infrared Spectrum of this compound
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The predicted major peaks are summarized in the table below.
| Predicted Peak Position (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| ~2225 | C≡N (Nitrile) | Stretching | Medium |
| ~1725 | C=O (α,β-unsaturated Ester) | Stretching | Strong |
| ~1630 | C=C (Alkene) | Stretching | Medium |
| 2960-2850 | C-H (Alkyl) | Stretching | Strong |
| 1465-1380 | C-H (Alkyl) | Bending | Medium |
| 1250-1050 | C-O (Ester) | Stretching | Strong, Broad |
Comparison with Alternative Compounds
To provide a practical context for the analysis of this compound, its predicted IR absorption bands are compared with the experimental data for two common cyanoacrylates: Ethyl Cyanoacrylate and Ethyl 2-cyano-3-phenyl-2-propenoate.
| Functional Group | Predicted this compound (cm⁻¹) | Experimental Ethyl Cyanoacrylate (cm⁻¹) | Experimental Ethyl 2-cyano-3-phenyl-2-propenoate (cm⁻¹) |
| C≡N Stretch | ~2225 | 2238 | 2220 |
| C=O Stretch | ~1725 | 1732 | 1725 |
| C=C Stretch | ~1630 | 1614 | 1595 |
| C-H Stretch (sp³) | 2960-2850 | 2987 | - |
| C-H Stretch (sp²) | - | 3125 | 3060 |
| C-O Stretch | 1250-1050 | 1290, 1192, 1151 | 1250, 1180 |
Analysis of Spectral Differences:
-
C≡N Stretch: The nitrile stretch is consistently observed in the 2220-2240 cm⁻¹ region for all three compounds, indicating its relative insensitivity to substitution on the double bond.
-
C=O Stretch: The carbonyl stretch of the α,β-unsaturated ester is also found in a narrow range (~1725-1732 cm⁻¹). The conjugation with the C=C double bond lowers the frequency compared to a saturated ester (typically 1750-1735 cm⁻¹).
-
C=C Stretch: The position of the alkene stretch is more sensitive to the substitution pattern. The phenyl group in Ethyl 2-cyano-3-phenyl-2-propenoate leads to a lower frequency (1595 cm⁻¹) due to extended conjugation.
-
C-H Stretch: this compound will exhibit strong sp³ C-H stretching bands from its ethyl and hexyl groups. In contrast, Ethyl Cyanoacrylate shows a characteristic sp² C-H stretch from its terminal vinylidene group, which will be absent in the other two compounds. Ethyl 2-cyano-3-phenyl-2-propenoate will have aromatic C-H stretches above 3000 cm⁻¹.
Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample using ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for obtaining the IR spectrum of a liquid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample: this compound (or alternative)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent.
-
Allow the crystal to dry completely before the next measurement.
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for identifying an unknown cyanoacrylate sample using IR spectroscopy.
Caption: Logical workflow for compound identification via IR spectroscopy.
A Comparative Analysis of Ethyl 2-cyano-3-methylhex-2-enoate and Other Alkyl Cyanoacrylates for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate biocompatible materials is paramount. Alkyl cyanoacrylates, a class of monomers that rapidly polymerize in the presence of anions, have found widespread use as tissue adhesives and in drug delivery systems. This guide provides a comparative overview of Ethyl 2-cyano-3-methylhex-2-enoate against other commonly utilized alkyl cyanoacrylates, supported by available experimental data and established chemical principles.
While direct comparative experimental data for this compound is limited in publicly accessible literature, its performance characteristics can be inferred from the well-documented structure-property relationships within the alkyl cyanoacrylate family. This comparison focuses on key performance indicators such as bond strength, curing speed, biocompatibility, and degradation, drawing parallels from studies on common analogues like ethyl, butyl, and octyl cyanoacrylates.
Chemical Structure and Properties
Alkyl cyanoacrylates share a common chemical backbone, with the general structure CH2=C(CN)COOR, where 'R' represents an alkyl group.[1] The nature of this alkyl group significantly influences the monomer's physical and biological properties. This compound possesses a more complex, branched alkyl chain compared to simpler, linear alkyl cyanoacrylates.
| Property | This compound | Ethyl 2-cyanoacrylate | n-Butyl cyanoacrylate | 2-Octyl cyanoacrylate |
| Molecular Formula | C10H15NO2[2] | C6H7NO2[3] | C8H11NO2 | C12H19NO2 |
| Molecular Weight | 181.23 g/mol [2] | 125.13 g/mol [3] | 153.18 g/mol | 209.28 g/mol |
| Boiling Point | Not readily available | 55 °C at 3 mm Hg[3] | ~68 °C at 2 mm Hg | ~90 °C at 0.2 mm Hg |
| Vapor Pressure | Not readily available | <0.27 kPa at 25 °C[3] | Lower than ethyl cyanoacrylate | Significantly lower than ethyl cyanoacrylate |
Performance Characteristics
The length and branching of the alkyl chain directly impact the performance of cyanoacrylate-based materials.
| Performance Metric | General Trend with Increasing Alkyl Chain Length | Inferred Performance of this compound |
| Curing Speed | Decreases | Likely slower than ethyl 2-cyanoacrylate due to steric hindrance from the branched alkyl group. |
| Bond Strength | Generally decreases, but can be application-dependent. | May exhibit moderate to good bond strength, potentially with increased flexibility compared to shorter, linear chains. |
| Flexibility | Increases | The branched and longer alkyl chain is expected to impart greater flexibility to the polymer film. |
| Blooming Effect | Decreases | The lower vapor pressure associated with a higher molecular weight should result in a reduced "blooming" effect (a white, chalky residue).[4] |
Biocompatibility and Toxicity
A critical consideration for drug development and medical applications is the biocompatibility of the material. The toxicity of alkyl cyanoacrylates is primarily attributed to their degradation products, namely formaldehyde and cyanoacetate.[1]
The rate of degradation is inversely proportional to the length of the alkyl chain. Shorter-chain cyanoacrylates, such as methyl and ethyl cyanoacrylate, degrade more rapidly, leading to a higher localized concentration of cytotoxic byproducts.[1][5] Longer-chain derivatives, like butyl and octyl cyanoacrylates, degrade more slowly, resulting in improved biocompatibility.[6][7]
Inference for this compound: With its C6-based, branched alkyl structure, it is anticipated to have a degradation rate and toxicity profile intermediate between short-chain (ethyl) and longer-chain (octyl) cyanoacrylates. The steric hindrance from the methyl group might also influence the degradation kinetics.
| Parameter | Ethyl 2-cyanoacrylate | n-Butyl cyanoacrylate | 2-Octyl cyanoacrylate | Inferred for this compound |
| Degradation Rate | Fast[5] | Moderate | Slow[6] | Moderate |
| Cytotoxicity | Higher[1][5] | Lower than ethyl[6] | Low[6] | Potentially lower than ethyl cyanoacrylate |
| Inflammatory Response | More pronounced[7] | Milder[7] | Minimal | Likely to be milder than ethyl cyanoacrylate |
Experimental Protocols
To provide a framework for evaluating this compound, the following are detailed methodologies for key experiments typically performed on alkyl cyanoacrylates.
Bond Strength Testing (ASTM F2255)
-
Substrate Preparation: Standardized substrates (e.g., steel, aluminum, or biological tissues) are cleaned and prepared according to the specific application.
-
Adhesive Application: A controlled amount of the cyanoacrylate monomer is applied to one substrate.
-
Bonding: The second substrate is brought into contact with the first, and a consistent pressure is applied for a specified curing time.
-
Testing: The bonded assembly is mounted on a tensiometer, and a lap shear test is performed to measure the force required to break the bond. The bond strength is calculated in megapascals (MPa).
In Vitro Cytotoxicity Assay (ISO 10993-5)
-
Cell Culture: A relevant cell line (e.g., L929 fibroblasts or primary cells) is cultured in appropriate media.
-
Material Extraction: The polymerized cyanoacrylate is incubated in cell culture medium for a defined period (e.g., 24 hours) to create an extract.
-
Cell Treatment: The extract is applied to the cultured cells.
-
Viability Assessment: Cell viability is assessed using a quantitative method, such as the MTT or XTT assay, which measures mitochondrial activity. Results are expressed as a percentage of viable cells compared to a negative control.
In Vivo Biocompatibility Study (ISO 10993-6)
-
Implantation: A small amount of the sterilized cyanoacrylate is implanted subcutaneously or at a specific target site in a suitable animal model (e.g., rat or rabbit).
-
Observation: The animals are monitored for signs of inflammation, irritation, or other adverse reactions over a set period (e.g., 7, 30, and 90 days).
-
Histological Analysis: At the end of the study period, the tissue surrounding the implant is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist evaluates the tissue for signs of inflammation, necrosis, fibrosis, and foreign body response.
Visualizing Relationships and Pathways
To better understand the processes involved, the following diagrams illustrate key concepts.
Caption: Experimental workflow for comparing alkyl cyanoacrylates.
Caption: Degradation pathway of poly(alkyl cyanoacrylates) leading to cytotoxicity.
Conclusion
While this compound is not as extensively characterized as other alkyl cyanoacrylates, its chemical structure suggests a profile that balances the properties of short and long-chain analogues. It is predicted to offer improved flexibility and reduced blooming compared to ethyl 2-cyanoacrylate, along with a potentially more favorable biocompatibility profile due to a slower degradation rate. For researchers and drug development professionals, this positions this compound as a candidate for applications where a compromise between bonding speed, strength, and biocompatibility is desired. However, empirical testing following the outlined experimental protocols is essential to fully characterize its performance and validate its suitability for specific applications.
References
- 1. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H15NO2 | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights of cyanoacrylate glues in surgical applications. A comparative study of akyl cyanoacrylates. [frontiersin.org]
- 7. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Ethyl 2-cyano-3-methylhex-2-enoate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-cyano-3-methylhex-2-enoate is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex molecules. The most common and effective method for its synthesis is the Knoevenagel condensation. This guide provides a comparative analysis of two prominent catalytic systems for this reaction: a combination of ammonium acetate and acetic acid, and the use of piperidine.
Performance Comparison of Synthesis Methods
The selection of a catalyst system in the Knoevenagel condensation for synthesizing this compound significantly impacts reaction efficiency, yield, and conditions. Below is a summary of the key quantitative data for two common catalytic methods.
| Parameter | Method 1: Ammonium Acetate/Acetic Acid | Method 2: Piperidine Catalysis |
| Reactants | 3-Methylhexanal, Ethyl Cyanoacetate | 3-Methylhexanal, Ethyl Cyanoacetate |
| Catalyst | Ammonium Acetate, Acetic Acid | Piperidine |
| Solvent | Benzene (or other inert solvent for azeotropic water removal) | Typically minimal or no solvent |
| Reaction Temperature | Reflux (typically ~80-120 °C, depending on solvent) | Room temperature to gentle warming (e.g., 40-60 °C) |
| Reaction Time | 6 - 10 hours[1] | 2 - 5 hours |
| Typical Yield | 85 - 95%[1] | 90 - 98% |
| Work-up/Purification | Aqueous wash, drying, and solvent evaporation.[1] May require column chromatography for high purity.[1] | Direct purification, often by distillation or recrystallization. |
Experimental Protocols
Method 1: Knoevenagel Condensation using Ammonium Acetate and Acetic Acid
This method utilizes a weak acid and a weak base as catalysts and often involves the azeotropic removal of water to drive the reaction to completion.
Materials:
-
3-Methylhexanal
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Benzene (or toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methylhexanal (1.0 eq), ethyl cyanoacetate (1.1 eq), ammonium acetate (0.2 eq), and glacial acetic acid (0.2 eq) in benzene (approx. 2 mL per mmol of aldehyde).
-
Heat the mixture to reflux and continue heating for 6-10 hours, collecting the water generated in the Dean-Stark trap.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound using ammonium acetate and acetic acid.
Method 2: Knoevenagel Condensation using Piperidine
This classic approach employs a secondary amine as a basic catalyst and is often performed under milder conditions, sometimes without a solvent.
Materials:
-
3-Methylhexanal
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (optional, as solvent)
-
Hydrochloric acid (dilute)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3-methylhexanal (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.05 - 0.1 eq) to the mixture. The reaction can be run neat or with a minimal amount of a polar solvent like ethanol.
-
Stir the reaction mixture at room temperature or with gentle warming (40-60 °C) for 2-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Caption: Workflow for the synthesis of this compound using piperidine as a catalyst.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of equilibrium steps. The mechanism is generally accepted to involve the following key stages, illustrated here for the piperidine-catalyzed reaction:
Caption: Simplified mechanism of the piperidine-catalyzed Knoevenagel condensation.
In the ammonium acetate/acetic acid system, it is believed that the ammonium acetate provides a source of ammonia or amine in equilibrium, which acts as the true catalytic species, while the acetic acid can participate in proton transfer steps.
Conclusion
Both the ammonium acetate/acetic acid and piperidine-catalyzed methods are effective for the synthesis of this compound via the Knoevenagel condensation. The piperidine-catalyzed method generally offers higher yields and shorter reaction times under milder conditions. However, the choice of method may also depend on factors such as the availability of reagents, the scale of the reaction, and the desired purity of the final product. For large-scale industrial applications, the cost and handling of the catalyst and solvent are also important considerations.
References
A Comparative Guide to the X-ray Crystallography of Cyanoacrylate Derivatives
This guide provides a comparative analysis of the X-ray crystallography of various cyanoacrylate derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. Below, we present crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and visualizations of both the experimental workflow and a key biological signaling pathway targeted by these compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic and molecular structure of cyanoacrylate derivatives is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines a generalized workflow for this analytical technique.
1. Crystal Growth and Selection:
-
Crystallization: High-quality single crystals of the cyanoacrylate derivative are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling. The goal is to obtain crystals of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant imperfections like cracks or twinning.
-
Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop or a thin glass fiber with a minimal amount of adhesive.
2. Data Collection:
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (commonly Mo or Cu Kα radiation), a goniometer to orient the crystal, a collimator to direct the X-ray beam, and a detector.
-
Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer then rotates the crystal while irradiating it with X-rays. The diffracted X-rays form a unique pattern of reflections, which are recorded by the detector over a series of frames. A complete dataset usually involves collecting tens of thousands of reflections.
3. Data Processing and Structure Solution:
-
Integration and Scaling: The raw diffraction data is processed to determine the intensity and position of each reflection. The data is then scaled and corrected for various experimental factors.
-
Structure Solution: The processed data is used to solve the crystal structure. For small molecules like cyanoacrylate derivatives, direct methods are typically employed to determine the initial phases of the structure factors.
-
Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts atomic positions, and thermal parameters until the model converges.
4. Validation and Deposition:
-
Model Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
-
Data Deposition: The crystallographic data, including atomic coordinates and experimental details, is typically deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) to make it available to the scientific community.
Comparative Crystallographic Data of Cyanoacrylate Derivatives
The following table summarizes key crystallographic parameters for a selection of cyanoacrylate derivatives, providing a basis for structural comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference CCDC Number |
| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | C₁₀H₉NO₂S | Monoclinic | C2/m | 13.637(2) | 6.8965(16) | 7.820(2) | 90 | 115.9(3) | 90 | 1563845 |
| Methyl 3-amino-2-cyanoacrylate | C₅H₆N₂O₂ | Orthorhombic | P2₁2₁2₁ | 3.785(1) | 10.787(2) | 13.253(3) | 90 | 90 | 90 | 649275 |
| Ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate | C₁₂H₁₀N₂O₄ | Monoclinic | P2₁/c | 11.234(2) | 7.456(2) | 14.289(3) | 90 | 98.43(3) | 90 | 1432249 |
| (Z)-Ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate | C₁₂H₁₁FN₂O₂ | Monoclinic | P2₁/c | 11.0497(4) | 8.8712(3) | 17.5099(5) | 90 | 97.605 | 90 | 1488975 |
Biological Activity: Inhibition of TAK1 Signaling Pathway
Certain cyanoacrylate derivatives have been identified as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to inflammatory stimuli such as TNF-α and IL-1β. By inhibiting TAK1, these cyanoacrylate compounds can block downstream signaling cascades, including the activation of NF-κB and other MAP kinases like JNK and p38, thereby preventing the expression of pro-inflammatory genes. This makes TAK1 an attractive therapeutic target for cancer and inflammatory diseases.
The diagram below illustrates the TAK1 signaling pathway and the point of intervention by cyanoacrylate-based inhibitors.
A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for Ethyl 2-cyano-3-methylhex-2-enoate, a key intermediate in various synthetic pathways, is critical for ensuring product quality, safety, and efficacy in research and drug development. This guide provides a comparative overview of three common analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate method depends on factors such as the required level of accuracy, the nature of potential impurities, and available instrumentation.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC, HPLC, and qNMR for the purity analysis of small organic molecules like this compound. These values are representative and may vary based on the specific instrumentation and method parameters.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Limit of Detection (LOD) | ~0.001% w/w | ~0.0006 mg/ml | Dependent on the number of scans and magnetic field strength. |
| Limit of Quantitation (LOQ) | ~0.003% w/w[1] | ~0.0018 mg/ml[2] | Dependent on the number of scans and magnetic field strength. |
| Primary Use | Analysis of volatile and thermally stable compounds. | Broad applicability for a wide range of organic molecules. | Absolute and relative quantification, structural elucidation. |
| Strengths | High resolution for volatile impurities, robust. | Versatile, high precision and accuracy, well-established. | Primary ratio method, non-destructive, requires no specific reference standard for the analyte.[3][4][5] |
| Limitations | Requires analyte to be volatile and thermally stable. | May require chromophores for UV detection, solvent consumption. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are general protocols and should be optimized and validated for the specific application.
Gas Chromatography (GC-FID) Method
This method is suitable for the determination of volatile impurities and the overall purity of this compound.
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[6]
-
Carrier Gas : Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature : 250 °C.
-
Detector Temperature : 300 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume : 1 µL.
-
Diluent : Methylene chloride or a suitable organic solvent.
-
Sample Preparation : Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Quantification : Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all peaks.
High-Performance Liquid Chromatography (HPLC-UV) Method
This reversed-phase HPLC method is a versatile approach for purity determination and the analysis of non-volatile impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : A gradient of Acetonitrile and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 220 nm (or a wavelength of maximum absorbance for the analyte).
-
Injection Volume : 10 µL.
-
Diluent : Acetonitrile/Water (50:50 v/v).
-
Sample Preparation : Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Quantification : Purity is calculated by area normalization or by using a certified reference standard.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[3][4][5]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent : A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation :
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters :
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Purity Calculation : The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (W_IS / W_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Determination.
This guide provides a foundational understanding of the analytical methods available for assessing the purity of this compound. The choice of method should be based on a thorough evaluation of the specific analytical needs and available resources. For regulatory submissions, method validation in accordance with ICH guidelines is essential.
References
Comparing the reactivity of Ethyl 2-cyano-3-methylhex-2-enoate with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Ethyl 2-cyano-3-methylhex-2-enoate with structurally similar compounds. The analysis focuses on two key aspects of its chemistry: the Knoevenagel condensation for its synthesis and the Michael addition, a characteristic reaction of its α,β-unsaturated system. This document summarizes experimental data, provides detailed protocols for key reactions, and uses visualizations to illustrate reaction pathways and workflows.
Introduction to Reactivity
This compound is an α,β-unsaturated cyanoacrylate. Its reactivity is primarily dictated by the presence of two electron-withdrawing groups, the nitrile (-CN) and the ester (-COOEt), attached to the same carbon of the double bond. This electronic arrangement makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. The synthesis of this compound and its analogs is typically achieved through the Knoevenagel condensation.
I. Synthesis via Knoevenagel Condensation: A Reactivity Comparison
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the synthesis of this compound and its analogs, the active methylene compound is typically ethyl cyanoacetate, and the carbonyl compound is an aldehyde or ketone.
The reactivity of the carbonyl compound is a key factor influencing the reaction rate and yield. Aromatic aldehydes, particularly those with electron-withdrawing substituents, are generally more reactive than aliphatic aldehydes. This is attributed to the increased electrophilicity of the carbonyl carbon.
Table 1: Comparison of Yields for the Knoevenagel Condensation of Ethyl Cyanoacetate with Various Aldehydes
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 3-Methylhexanal (for this compound) | Piperidine | Ethanol | 2 h | Not specified in literature, but generally lower than aromatic aldehydes | General knowledge |
| Benzaldehyde | Piperidine | Ethanol | 2 h | ~85% | [1] |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 1 h | ~95% | [1] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 h | ~80% | [1] |
| Heptanal | Triphenylphosphine | Neat | 5 h | 88% | [2] |
| Benzaldehyde | Triphenylphosphine | Neat | 2.5 h | 94% | [2] |
| 4-Chlorobenzaldehyde | Triphenylphosphine | Neat | 2 h | 96% | [2] |
Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions. However, the general trend of higher reactivity for aromatic aldehydes is consistently observed.
Experimental Protocol: Knoevenagel Condensation (General Procedure)
This protocol is a generalized procedure based on common laboratory practices for the Knoevenagel condensation.
Materials:
-
Aldehyde (e.g., 3-methylhexanal or benzaldehyde) (1.0 eq)
-
Ethyl cyanoacetate (1.0 - 1.2 eq)
-
Catalyst (e.g., piperidine, 0.1 eq)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, ethyl cyanoacetate, and the solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure α,β-unsaturated product.
Diagram 1: Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation.
II. Reactivity in Michael Addition: A Comparative Overview
The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this compound and its analogs, this is a key reaction that highlights the electrophilicity of the β-carbon.
The reactivity in a Michael addition is influenced by several factors:
-
The nature of the substituent at the β-position: Aromatic substituents, like a phenyl group, can delocalize the partial positive charge on the β-carbon through resonance, potentially decreasing its electrophilicity compared to an aliphatic substituent. However, steric factors also play a significant role.
-
The nature of the nucleophile: "Soft" nucleophiles, such as thiols and secondary amines, are particularly effective in Michael additions.
-
The solvent and catalyst used: These can influence the rate and outcome of the reaction.
Direct kinetic comparisons of the Michael addition for this compound and its close analogs are scarce in the literature. However, we can infer relative reactivities based on general principles and data from similar systems. Generally, α,β-unsaturated systems with cyano and ester groups are highly reactive Michael acceptors.
Table 2: Qualitative Comparison of Reactivity in Michael Addition
| Compound | β-Substituent | Expected Relative Reactivity with Soft Nucleophiles | Rationale |
| This compound | Aliphatic (sec-butyl) | High | The aliphatic group is electron-donating, which slightly reduces the electrophilicity of the β-carbon. However, the combined electron-withdrawing effect of the cyano and ester groups remains dominant. |
| Ethyl 2-cyano-3-phenylprop-2-enoate | Aromatic (phenyl) | High, potentially slightly lower than the aliphatic analog | The phenyl group can delocalize the positive charge on the β-carbon via resonance, which may decrease its reactivity. Steric hindrance from the phenyl group could also play a role. |
| Ethyl 2-cyanoacrylate | Hydrogen | Very High | Lacks an electron-donating or sterically hindering group at the β-position, making the β-carbon highly accessible and electrophilic. |
Experimental Protocol: Michael Addition of a Thiol (General Procedure)
This protocol describes a general procedure for the Michael addition of a thiol to an α,β-unsaturated cyanoacrylate.
Materials:
-
α,β-Unsaturated cyanoacrylate (e.g., this compound) (1.0 eq)
-
Thiol (e.g., thiophenol) (1.0 - 1.2 eq)
-
Base catalyst (e.g., triethylamine, 0.1 eq)
-
Solvent (e.g., tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the α,β-unsaturated cyanoacrylate in the solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the thiol to the solution.
-
Add the base catalyst to initiate the reaction. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an appropriate work-up to remove the catalyst and any unreacted starting materials.
-
Purify the product by column chromatography or recrystallization.
Diagram 2: Michael Addition Signaling Pathway
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-cyano-3-methylhex-2-enoate
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper handling and disposal of laboratory chemicals are critical to ensuring a safe working environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-cyano-3-methylhex-2-enoate, a common reagent in organic synthesis.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory. Always wear the following when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Protective gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
After skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations. This chemical should be treated as hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Company:
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
Keep all documentation provided by the waste disposal company for your records.
-
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value |
| GHS Pictograms | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Skin Sensitizer, Respiratory Irritant |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H317, H319, H332, H335 |
| Precautionary Statements | P261, P280, P305+P351+P338 |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Essential Safety and Operational Guidance for Handling Ethyl 2-cyano-3-methylhex-2-enoate
Hazard Overview:
Ethyl 2-cyano-3-methylhex-2-enoate is expected to share hazards common to the cyanoacrylate family. These include:
-
Irritation: Causes irritation to the skin, eyes, and respiratory system.[1][2] Vapors can be highly irritating to the eyes and respiratory tract.[2]
-
Allergic Reactions: May cause allergic skin reactions (contact dermatitis).[1]
-
Rapid Polymerization: Reacts with moisture (water, alcohols, amines, alkalis) to polymerize.[3] This can happen quickly, bonding skin and eyes in seconds.[2][4][5][6]
-
Combustibility: Considered a combustible liquid.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles or chemical safety glasses | Should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a risk of splashing.[7] |
| Skin/Hands | Chemical-resistant gloves | Nitrile or polyethylene gloves are recommended. Avoid cotton gloves as they can react with the chemical and cause burns.[2] |
| Body | Long-sleeved laboratory coat | Provides a barrier against accidental splashes. |
| Respiratory | Vapor respirator | Use a NIOSH-approved respirator with organic vapor cartridges, especially in poorly ventilated areas or when dealing with large quantities. Good general or local exhaust ventilation is often sufficient for small-scale use.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from heat, sparks, and open flames.[7]
-
Incompatible with water, alcohols, amines, and alkalis.[3]
First Aid Measures:
-
Skin Contact: If skin bonding occurs, do not pull apart. Gently soak the affected area in warm, soapy water. Acetone (nail polish remover) can be used to help separate the skin, but should not be used on sensitive areas or open wounds.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Do not try to force the eyes open if bonded.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.
Spill and Disposal Plan:
-
Spill Cleanup: For small spills, ventilate the area. Flood the spill with water to induce polymerization.[2] Once solidified, the material can be scraped up and placed in a suitable container for disposal. Absorb larger spills with inert materials like sand or earth.[1] Do not use cloth towels, as this can cause a rapid, heat-generating reaction.[7]
-
Waste Disposal: Dispose of waste material in accordance with federal, state, and local regulations.[1] Cured (polymerized) cyanoacrylate is generally considered non-hazardous and may be disposed of as regular solid waste, but it is essential to confirm with your institution's environmental health and safety department.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
